L-2,5-Dihydrophenylalanine
Description
2,5-Dihydrophenylalanine has been reported in Streptomyces diastatochromogenes and Apis cerana with data available.
structure
Structure
3D Structure
Properties
CAS No. |
16055-12-2 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-cyclohexa-1,4-dien-1-ylpropanoic acid |
InChI |
InChI=1S/C9H13NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-2,5,8H,3-4,6,10H2,(H,11,12)/t8-/m0/s1 |
InChI Key |
FSZMHEMPLAVBQZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1C=CCC(=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1C=CCC(=C1)CC(C(=O)O)N |
Synonyms |
2,5-dihydrophenylalanine 3-(1,4-cyclohexadienyl)-L-alanine |
Origin of Product |
United States |
Foundational & Exploratory
The Uncharted Path: A Technical Guide to L-2,5-Dihydrophenylalanine Biosynthesis in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2,5-Dihydrophenylalanine (DHP) is a non-proteinogenic amino acid produced by various bacteria, including members of the genus Streptomyces. It has garnered interest in the scientific community due to its potential applications in drug development. Understanding the biosynthesis of this unique compound is crucial for its potential biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on DHP biosynthesis in Streptomyces, focusing on the core biochemical pathway, the enzymes involved, and the genetic underpinnings of its production. While the complete biosynthetic gene cluster in Streptomyces remains to be definitively characterized, this guide synthesizes the available evidence to present a putative pathway and outlines the experimental approaches necessary for its full elucidation.
The Core Biosynthetic Pathway: A Journey from Shikimate to DHP
The biosynthesis of this compound in Streptomyces arenae originates from the well-established shikimic acid pathway, a central route for the synthesis of aromatic compounds in bacteria and plants.[1][2] Tracer experiments have definitively shown that the carbon skeleton of DHP is derived from prephenate, a key branch-point intermediate in the shikimate pathway.[1][2]
The proposed biosynthetic route from prephenate to DHP involves a novel enzymatic cascade that diverges from the canonical pathways leading to phenylalanine and tyrosine. This specialized pathway is hypothesized to proceed through two key enzymatic steps: a non-aromatizing decarboxylation of prephenate followed by a transamination reaction.
Step 1: Non-Aromatizing Decarboxylation of Prephenate
The initial and most critical step in the diversion of prephenate towards DHP biosynthesis is a non-aromatizing decarboxylation. This reaction is catalyzed by a prephenate decarboxylase, an enzyme that differs significantly from the well-characterized prephenate dehydratases and dehydrogenases that lead to the formation of phenylpyruvate and 4-hydroxyphenylpyruvate, respectively. Instead of aromatizing the cyclohexadiene ring, this enzyme is proposed to catalyze the decarboxylation of prephenate to yield a dihydro-prephenate intermediate. This proposed mechanism involves an allylic rearrangement followed by a 1,4 reduction of the resulting conjugated diene and a combined decarboxylation/dehydration.[1][2]
Step 2: Transamination to Yield this compound
Following the action of the prephenate decarboxylase, the resulting keto acid intermediate is then converted to this compound via a transamination reaction. This step is catalyzed by an aminotransferase that transfers an amino group from a donor molecule, such as glutamate (B1630785) or alanine, to the keto acid, yielding the final DHP product.
Visualizing the Pathway
The following diagram illustrates the proposed biosynthetic pathway for this compound in Streptomyces.
Caption: Proposed biosynthetic pathway of this compound.
The Genetic Blueprint: A Putative Biosynthetic Gene Cluster
While the definitive biosynthetic gene cluster for DHP in Streptomyces arenae has not yet been reported, valuable insights can be drawn from studies in other DHP-producing bacteria, such as Photorhabdus luminescens. In this organism, a three-gene cluster (plu3042-3044) has been implicated in DHP biosynthesis. This cluster is proposed to encode for a prephenate decarboxylase and an aminotransferase, the two key enzymes in our hypothesized pathway.
A plausible research direction for identifying the DHP gene cluster in Streptomyces would involve searching for homologs of the Photorhabdus genes within the genomes of DHP-producing Streptomyces strains. The identification of a conserved gene cluster containing a prephenate decarboxylase and an aminotransferase would provide strong evidence for its involvement in DHP biosynthesis.
Quantitative Data: A Glimpse into Production
Currently, there is a paucity of publicly available quantitative data regarding this compound production yields and the kinetic parameters of the biosynthetic enzymes in Streptomyces. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding and for the future metabolic engineering of DHP production.
| Parameter | Description | Importance in Research and Development |
| DHP Titer (g/L) | The final concentration of this compound produced in a fermentation culture. | Key metric for assessing the efficiency of a production strain and the effectiveness of process optimization. |
| Enzyme Kinetics (Km, kcat) | Michaelis constant (Km) and turnover number (kcat) for the prephenate decarboxylase and aminotransferase. | Provides insights into enzyme efficiency and substrate affinity, guiding protein engineering efforts. |
| Substrate Specificity | The range of substrates that the biosynthetic enzymes can act upon. | Important for understanding pathway specificity and for exploring the potential for producing novel DHP analogs. |
Experimental Protocols: A Guide for the Bench Scientist
The following section outlines generalized experimental protocols for key experiments required to investigate the biosynthesis of this compound in Streptomyces. These protocols are intended as a starting point and will likely require optimization for specific strains and enzymes.
Protocol 1: Fermentation of Streptomyces for DHP Production
-
Inoculum Preparation: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments of the Streptomyces strain. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
Production Culture: Inoculate a production medium (e.g., a defined medium with glucose and a nitrogen source) with the seed culture (typically 5-10% v/v).
-
Incubation: Incubate the production culture at 28-30°C with shaking for 5-10 days.
-
Sampling and Analysis: Withdraw samples periodically to monitor cell growth (e.g., by measuring dry cell weight) and DHP production (e.g., by HPLC or LC-MS analysis of the culture supernatant).
Protocol 2: Heterologous Expression and Purification of Biosynthetic Enzymes
-
Gene Cloning: Amplify the putative prephenate decarboxylase and aminotransferase genes from Streptomyces genomic DNA by PCR. Clone the amplified genes into a suitable E. coli expression vector (e.g., a pET vector with a His-tag).
-
Protein Expression: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG and incubate at a suitable temperature (e.g., 16-30°C) for several hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or high-pressure homogenization.
-
Protein Purification: Clarify the cell lysate by centrifugation. Purify the His-tagged proteins from the supernatant using immobilized metal affinity chromatography (IMAC).
Protocol 3: In Vitro Enzyme Assays
Prephenate Decarboxylase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0), prephenate, and the purified prephenate decarboxylase.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period.
-
Analysis: Monitor the consumption of prephenate or the formation of the product by HPLC or LC-MS.
Aminotransferase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the keto-acid product from the prephenate decarboxylase reaction, an amino donor (e.g., L-glutamate), pyridoxal (B1214274) 5'-phosphate (PLP), and the purified aminotransferase.
-
Incubation: Incubate the reaction at a suitable temperature.
-
Analysis: Monitor the formation of this compound by HPLC or LC-MS.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the identification and characterization of the this compound biosynthetic pathway in Streptomyces.
Caption: A typical workflow for studying DHP biosynthesis.
Conclusion and Future Directions
The biosynthesis of this compound in Streptomyces represents a fascinating deviation from the primary aromatic amino acid pathways. While the foundational knowledge points towards a two-step conversion from prephenate involving a non-aromatizing prephenate decarboxylase and an aminotransferase, significant research is still required to fully elucidate this pathway. The definitive identification and characterization of the DHP biosynthetic gene cluster in Streptomyces arenae or other producing strains is a critical next step. This will enable the detailed biochemical characterization of the enzymes, the elucidation of the regulatory mechanisms governing DHP production, and the application of metabolic engineering strategies to improve titers. For researchers and drug development professionals, a deeper understanding of this unique biosynthetic pathway holds the key to unlocking the full potential of this compound and its derivatives.
References
L-2,5-Dihydrophenylalanine: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-2,5-Dihydrophenylalanine (L-2,5-DHP) is a naturally occurring non-proteinogenic amino acid with notable antibiotic properties. First identified as a metabolite of Streptomyces arenae, this compound functions as a potent antagonist of the essential amino acid L-phenylalanine, thereby inhibiting protein synthesis in susceptible organisms. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of L-2,5-DHP, including detailed experimental protocols and quantitative data to support further research and development.
Discovery and Primary Characterization
This compound was first isolated from the culture broth of Streptomyces arenae strain Tü 109 in the early 1970s. Initial studies revealed its identity as an antibiotic, with its biological activity being competitively inhibited by L-phenylalanine, indicating its role as a phenylalanine antimetabolite.
Biosynthesis of this compound
The biosynthesis of L-2,5-DHP in Streptomyces arenae proceeds through the shikimic acid pathway, a common route for the synthesis of aromatic amino acids in microorganisms and plants. Tracer experiments have elucidated that the carbon skeleton of L-2,5-DHP is derived from key intermediates of this pathway.[1]
The proposed biosynthetic pathway commences with chorismic acid, which is converted to prephenate. A subsequent allylic rearrangement of prephenate, followed by a 1,4-reduction of the resulting conjugated diene and a combined decarboxylation and dehydration, leads to the formation of L-2,5-DHP.[1]
Experimental Protocols
Fermentation of Streptomyces arenae for L-2,5-DHP Production
This protocol is based on the methodologies described in the foundational research on L-2,5-DHP.
Materials:
-
Streptomyces arenae (strain Tü 109)
-
Spore suspension in sterile water
-
Liquid pre-culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Yeast Extract-Malt Extract Broth - YEME)
-
Shake flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculate the liquid pre-culture medium with a spore suspension of S. arenae.
-
Incubate at 28°C with shaking at 200-250 rpm for 48-72 hours until a dense mycelial culture is obtained.
-
Transfer the pre-culture to the production medium at a 5-10% (v/v) inoculation rate.
-
Incubate the production culture at 28°C with vigorous shaking for 5-7 days. Monitor the production of L-2,5-DHP using a suitable analytical method, such as bioassay against a susceptible organism or HPLC.
Isolation and Purification of this compound
The following protocol outlines a general procedure for the isolation and purification of L-2,5-DHP from the fermentation broth.
Materials:
-
Fermentation broth of S. arenae
-
Centrifuge
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Cation-exchange chromatography resin (e.g., Dowex 50)
-
Anion-exchange chromatography resin (e.g., Dowex 1)
-
Gel filtration chromatography resin (e.g., Sephadex G-10)
-
Hydrochloric acid (HCl)
-
Ammonia (B1221849) solution (NH₄OH)
-
Rotary evaporator
-
Lyophilizer
Workflow for Isolation and Purification:
Procedure:
-
Harvesting: Centrifuge the fermentation broth to separate the mycelia from the supernatant containing L-2,5-DHP. Filter the supernatant to remove any remaining solids.
-
Cation-Exchange Chromatography: Acidify the supernatant to approximately pH 2 with HCl and apply it to a cation-exchange column (e.g., Dowex 50, H⁺ form). Wash the column with deionized water to remove neutral and acidic compounds. Elute the bound amino acids, including L-2,5-DHP, with a dilute ammonia solution (e.g., 0.5 M NH₄OH).
-
Anion-Exchange Chromatography: Adjust the pH of the eluate from the previous step to alkaline (e.g., pH 8-9) and apply it to an anion-exchange column (e.g., Dowex 1, acetate (B1210297) form). Wash the column with deionized water. Elute L-2,5-DHP with a dilute acid, such as acetic acid or dilute HCl.
-
Gel Filtration Chromatography: Concentrate the eluate containing L-2,5-DHP and apply it to a gel filtration column (e.g., Sephadex G-10) equilibrated with deionized water or a volatile buffer to desalt and further purify the compound.
-
Final Product: Collect the fractions containing pure L-2,5-DHP, pool them, and lyophilize to obtain the final product as a white powder.
Quantitative Data
While specific yields can vary depending on the fermentation conditions and purification scale, the following table provides an estimate based on literature.
| Parameter | Value (approximate) |
| Fermentation Titer | 50 - 150 mg/L |
| Overall Purification Yield | 30 - 50% |
| Final Purity | >98% |
Biological Activity and Mechanism of Action
L-2,5-DHP exhibits its antibiotic activity by acting as a structural analog and antagonist of L-phenylalanine. It is actively transported into bacterial cells and is mistakenly incorporated into nascent polypeptide chains during protein synthesis. The presence of the dihydrophenyl ring instead of the aromatic phenyl ring in the protein backbone likely leads to misfolded and non-functional proteins, ultimately resulting in the cessation of growth and cell death.
Conclusion
This compound represents an interesting natural product with a clear mechanism of action as a phenylalanine antagonist. The detailed protocols and data presented in this guide provide a foundation for researchers to further explore its potential applications, optimize its production, and investigate its activity against a broader range of microbial targets. Further studies into its chemical synthesis could also open up avenues for the creation of novel derivatives with enhanced properties.
References
A Technical Guide to the Chemical Synthesis and Resolution of L-2,5-Dihydrophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical synthesis of racemic 2,5-Dihydrophenylalanine (DL-2,5-DHP) and the subsequent resolution to isolate the biologically relevant L-enantiomer. The methodologies presented are based on established chemical principles and analogous procedures for similar compounds, offering a robust framework for laboratory-scale synthesis and purification.
Introduction
L-2,5-Dihydrophenylalanine is a non-proteinogenic amino acid, an analogue of phenylalanine, which holds potential interest in pharmaceutical research and drug development due to its structural similarity to key biological molecules. Its unique dihydro-aromatic ring system may confer novel pharmacological properties, making it a target for incorporation into peptides or as a standalone therapeutic agent. This guide details a feasible synthetic route to obtain the racemic mixture and a reliable method for chiral resolution to yield the enantiomerically pure this compound.
Synthesis of Racemic Dthis compound
The synthesis of Dthis compound can be approached through the reduction of the aromatic ring of phenylalanine. A common and effective method for this transformation is the Birch reduction, which selectively reduces aromatic rings to 1,4-cyclohexadienes.[1][2]
2.1. Proposed Synthetic Pathway: Birch Reduction of Phenylalanine
The Birch reduction of phenylalanine will yield a mixture of dihydrophenylalanine isomers, including the desired 2,5-dihydrophenylalanine. The general reaction is as follows:
-
Reactants: L-Phenylalanine, Sodium or Lithium metal, Liquid Ammonia (B1221849), and an alcohol (e.g., ethanol (B145695) or tert-butanol) as a proton source.[1][3]
-
Mechanism: The alkali metal dissolves in liquid ammonia to form a solvated electron solution. This potent reducing agent transfers an electron to the aromatic ring of phenylalanine, forming a radical anion. Protonation by the alcohol, followed by a second electron transfer and another protonation, yields the diene product.[2]
2.2. Experimental Protocol: Birch Reduction of DL-Phenylalanine
This protocol is adapted from established procedures for the Birch reduction of aromatic amino acids.[4]
-
Preparation: Set up a three-necked flask equipped with a dry-ice condenser, a gas inlet, and a stirring mechanism in a well-ventilated fume hood.
-
Ammonia Condensation: Cool the flask to -78°C using a dry ice/acetone bath and condense anhydrous ammonia gas into the flask.
-
Addition of Phenylalanine: Once the desired volume of liquid ammonia is collected, add DL-Phenylalanine to the flask with stirring.
-
Addition of Alkali Metal: Add small, freshly cut pieces of sodium or lithium metal to the solution until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Protonation: Slowly add a stoichiometric amount of ethanol or tert-butanol (B103910) to the reaction mixture.
-
Quenching: After the reaction is complete (indicated by the disappearance of the blue color), quench the reaction by the careful addition of a proton source like ammonium (B1175870) chloride.
-
Work-up: Allow the ammonia to evaporate. Dissolve the residue in water, and adjust the pH to the isoelectric point of 2,5-dihydrophenylalanine to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
2.3. Data Presentation: Synthesis
| Parameter | Value | Reference |
| Starting Material | DL-Phenylalanine | N/A |
| Reaction | Birch Reduction | [3][4] |
| Expected Major Product | Dthis compound | [4] |
| Theoretical Yield | (Not explicitly found for this reaction) | N/A |
| Purification Method | Recrystallization | N/A |
Resolution of Dthis compound
Enzymatic kinetic resolution is a highly efficient and stereoselective method for separating enantiomers of amino acids.[5] This approach typically involves the N-acetylation of the racemic amino acid followed by enantioselective enzymatic hydrolysis of the N-acetyl group from the L-enantiomer.
3.1. Resolution Strategy: Enzymatic Kinetic Resolution
The workflow for the enzymatic resolution involves two main steps:
-
N-Acetylation: The racemic Dthis compound is converted to N-acetyl-Dthis compound.
-
Enzymatic Hydrolysis: An aminoacylase (B1246476) enzyme is used to selectively hydrolyze the acetyl group from N-acetyl-L-2,5-Dihydrophenylalanine, leaving the N-acetyl-D-2,5-Dihydrophenylalanine unreacted.
3.2. Experimental Protocols
3.2.1. N-Acetylation of Dthis compound
This protocol is based on standard methods for the N-acetylation of amino acids.[6]
-
Dissolution: Dissolve Dthis compound in an aqueous solution of sodium hydroxide (B78521).
-
Acetylation: Cool the solution in an ice bath and add acetic anhydride (B1165640) dropwise while maintaining the pH between 8 and 9 with the concurrent addition of sodium hydroxide solution.
-
Acidification: After the addition is complete, stir the reaction mixture for a period at room temperature. Acidify the solution with hydrochloric acid to precipitate the N-acetyl-Dthis compound.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
3.2.2. Enzymatic Resolution
This protocol is a general procedure for enzymatic kinetic resolution using aminoacylase.[7]
-
Enzyme Solution: Prepare a solution of N-acetyl-Dthis compound in water and adjust the pH to the optimal range for the chosen aminoacylase (typically around pH 7-8).
-
Incubation: Add the aminoacylase enzyme to the solution and incubate at a controlled temperature (e.g., 37°C) with gentle stirring.
-
Monitoring: Monitor the progress of the reaction by measuring the release of the free L-amino acid.
-
Separation: Once the reaction reaches approximately 50% completion, stop the reaction by heating or adding a denaturing agent.
-
Isolation of this compound: Acidify the solution to precipitate the unreacted N-acetyl-D-2,5-Dihydrophenylalanine. Filter off the precipitate. The filtrate contains the desired this compound. Adjust the pH of the filtrate to the isoelectric point of this compound to precipitate the product.
-
Isolation of D-2,5-Dihydrophenylalanine (Optional): The precipitated N-acetyl-D-2,5-Dihydrophenylalanine can be hydrolyzed with acid to obtain D-2,5-Dihydrophenylalanine.
3.3. Data Presentation: Resolution
| Parameter | Value | Reference |
| Starting Material | N-acetyl-Dthis compound | N/A |
| Resolution Method | Enzymatic Kinetic Resolution | [5][7] |
| Enzyme | Aminoacylase | [7] |
| Product 1 | This compound | [7] |
| Product 2 | N-acetyl-D-2,5-Dihydrophenylalanine | [7] |
| Expected Enantiomeric Excess (L-isomer) | >95% | [5] |
| Separation Method | pH adjustment and filtration | [7] |
Visualizations
4.1. Experimental Workflows
References
- 1. Birch reduction - Wikipedia [en.wikipedia.org]
- 2. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1,4-Dihydro-l-phenylalanine-its synthesis and behavior in the phenylalanine ammonia-lyase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]
- 7. scite.ai [scite.ai]
Physical and chemical properties of L-2,5-Dihydrophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2,5-Dihydrophenylalanine (L-2,5-DHPA) is a non-proteinogenic amino acid with antibiotic properties. It is a metabolite produced by certain microorganisms, notably the bacterium Streptomyces arenae[1][2]. Structurally, it is an isomer of the well-known drug L-DOPA (L-3,4-dihydroxyphenylalanine), but with a partially saturated phenyl ring, which confers distinct chemical and biological characteristics. This document provides a comprehensive overview of the known physical and chemical properties of this compound, its biosynthesis, and its reported biological activities. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also highlights areas where further research is needed.
Core Physical and Chemical Properties
Detailed experimental data on the physicochemical properties of this compound are scarce. The following tables summarize the available information, primarily from chemical databases and biosynthetic studies.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-cyclohexa-1,4-dien-1-ylpropanoic acid | [3] |
| Synonyms | This compound, DHPA | [1][3] |
| CAS Number | 16055-12-2 | [3] |
| Molecular Formula | C9H13NO2 | [3] |
| Molecular Weight | 167.20 g/mol | [3] |
| Appearance | Not specified in literature. Likely a solid at room temperature. | - |
| Melting Point | Data not available. | - |
| Solubility | Data not available. Expected to have some solubility in water due to the amino acid moiety. | - |
| pKa | Data not available. Expected to have pKa values typical for the amino and carboxylic acid groups of an amino acid. | - |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Data | Source |
| Nuclear Magnetic Resonance (NMR) | Specific experimental NMR data for this compound is not readily available in the searched literature. | - |
| Mass Spectrometry (MS) | Specific experimental mass spectra for this compound are not readily available in the searched literature. The monoisotopic mass is 167.094629 g/mol (calculated). | - |
| Infrared (IR) Spectroscopy | Specific experimental IR data for this compound is not readily available in the searched literature. | - |
Chemical Structure and Reactivity
This compound possesses a unique structure combining an L-alanine side chain with a cyclohexa-1,4-diene ring. This diene system makes it chemically distinct from aromatic amino acids like phenylalanine and tyrosine. The presence of the amino group and the carboxylic acid group imparts the characteristic zwitterionic properties of amino acids. The unconjugated diene in the ring is expected to undergo reactions typical of alkenes, such as addition reactions. Its stability, particularly in solution and under varying pH and temperature, has not been extensively documented[4].
Biosynthesis
This compound is a natural product synthesized by Streptomyces arenae[1][2]. Studies on its biosynthesis have shown that it is derived from the shikimic acid pathway[1]. The immediate precursor is prephenate. The proposed biosynthetic pathway involves an allylic rearrangement of prephenate, followed by a 1,4-reduction of the resulting conjugated diene, and a final combined decarboxylation and dehydration step to yield this compound[1].
Caption: Proposed biosynthetic pathway of this compound from Shikimic Acid.
Biological Activity
The primary reported biological activity of this compound is its antibiotic property, as it was originally isolated as an antibiotic from Streptomyces arenae[1]. More recent, albeit limited, information suggests that it can act as an apoptosis inducer in human myeloblastoid leukemia (HL-60) cells[5]. The mechanism of its antibiotic action and its apoptotic effects are not well-characterized in the available literature.
Experimental Protocols
Detailed and validated experimental protocols for the synthesis, isolation, and analysis of this compound are not extensively described in the public domain.
Isolation from Streptomyces arenae
A general approach for the isolation of metabolites from Streptomyces species would be employed, followed by purification.
Caption: A generalized workflow for the isolation and purification of this compound.
Analytical Methods
Standard analytical techniques for amino acids would be applicable for the characterization of this compound.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange chromatography could be used for its separation and quantification.
-
Mass Spectrometry (MS): For determination of molecular weight and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.
Specific parameters for these methods would need to be developed and validated.
Conclusion and Future Directions
This compound is a unique natural product with recognized antibiotic and potential anticancer activities. However, a comprehensive understanding of its physical and chemical properties is currently hampered by the limited availability of published experimental data. Further research is required to fully characterize this molecule, including detailed spectroscopic analysis, determination of its physicochemical constants, and elucidation of its mechanisms of biological action. Such studies would be invaluable for assessing its potential in drug development.
References
- 1. jocpr.com [jocpr.com]
- 2. The simple and rapid quantification method for L-3,4-dihydroxyphenylalanine (L-DOPA) from plant sprout using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiroptical Properties and Conformation of Dehydrophenylalanine Peptides | Semantic Scholar [semanticscholar.org]
Spectroscopic Profile of L-2,5-Dihydrophenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of L-2,5-Dihydrophenylalanine (DHPA), a non-proteinogenic amino acid. Due to the limited availability of direct experimental data for DHPA, this document leverages predictive models and comparative analysis with its close structural analog, L-3,4-dihydroxyphenylalanine (L-DOPA), to offer a detailed projection of its spectroscopic characteristics. This guide is intended to serve as a foundational resource for researchers engaged in the identification, characterization, and quantification of DHPA in various experimental contexts.
Introduction
This compound is an intermediate in the biosynthesis of the antibiotic 2,5-dihydrophenylalanine by Streptomyces arenae. Its unique structure, featuring a partially saturated phenyl ring, presents a distinct spectroscopic fingerprint that can be elucidated through a combination of analytical techniques. Understanding these characteristics is crucial for its detection and for monitoring its role in biochemical pathways and potential applications in drug development. This guide outlines the predicted and extrapolated data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. The quantitative data is summarized in tables for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of DHPA. The predicted proton (¹H) NMR spectral data offers insight into the chemical environment of the hydrogen atoms within the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Atom No. | Predicted Chemical Shift (ppm) | Multiplicity | Coupling | No. of Hydrogens |
| 1 | 5.85 | dtd | 2 | |
| 2 | 4.10 | t | 1 | |
| 3 | 2.90 | m | 2 | |
| 4 | 2.70 | m | 2 |
Data sourced from predictive models from the Human Metabolome Database (HMDB) for a 200 MHz spectrum in D₂O. The numbering of atoms is for illustrative purposes and may not correspond to standard IUPAC nomenclature.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of DHPA is expected to show characteristic absorption bands for its amine, carboxylic acid, and alkene groups. The data presented is based on typical vibrational frequencies for these functional groups and comparison with L-DOPA.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |
| N-H stretch (Amine) | 3400 - 3250 | Medium |
| C=O stretch (Carboxylic acid) | 1725 - 1700 | Strong |
| C=C stretch (Alkenyl) | 1680 - 1620 | Medium to Weak |
| N-H bend (Amine) | 1650 - 1580 | Medium |
| C-N stretch | 1250 - 1020 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study electronic transitions within a molecule. The conjugated diene system in the 2,5-dihydro-phenyl ring of DHPA is expected to result in a characteristic UV absorption maximum. The predicted λmax is based on the Woodward-Fieser rules for conjugated dienes.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λmax (nm) |
| Ethanol/Water | ~220 - 240 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of its molecular weight and elemental composition. The predicted mass and key fragmentation patterns for DHPA are outlined below.
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| [M+H]⁺ (m/z) | 166.08 |
| Key Fragment 1 (Loss of H₂O) | 148.07 |
| Key Fragment 2 (Loss of COOH) | 120.08 |
| Key Fragment 3 (Decarboxylation) | 121.08 |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be employed in the spectroscopic analysis of this compound, adapted from established protocols for similar amino acids like L-DOPA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in DHPA.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified DHPA in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Perform 2D NMR experiments to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in DHPA.
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of DHPA (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) of DHPA.
Methodology:
-
Sample Preparation: Prepare a dilute solution of DHPA in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Fill a second quartz cuvette with the DHPA solution.
-
Scan the sample over a wavelength range of 200-400 nm.
-
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of DHPA.
Methodology:
-
Sample Preparation: Dissolve a small amount of DHPA in a suitable solvent (e.g., methanol/water with 0.1% formic acid for electrospray ionization).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition (MS¹):
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the full scan mass spectrum in positive or negative ion mode to determine the mass of the molecular ion.
-
-
Data Acquisition (MS/MS or MSⁿ):
-
Select the molecular ion of interest as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) to generate fragment ions.
-
Acquire the tandem mass spectrum (MS/MS) of the fragment ions.
-
-
Data Analysis: Analyze the mass spectra to determine the exact mass of the parent molecule and to elucidate the structure of the fragment ions.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.
Caption: General workflow for NMR spectroscopic analysis of DHPA.
Caption: General workflow for Mass Spectrometry analysis of DHPA.
Conclusion
This technical guide provides a foundational, albeit predictive, spectroscopic profile of this compound. The presented data, derived from predictive modeling and comparative analysis with L-DOPA, offers a valuable starting point for researchers. It is anticipated that as research into DHPA progresses, experimental data will become available to validate and refine these predictions. The detailed experimental protocols provided herein offer a robust framework for obtaining such data. This guide aims to facilitate the confident identification and characterization of this compound in complex biological and chemical systems, thereby supporting advancements in drug discovery and development.
L-2,5-Dihydrophenylalanine: A Review of Current Knowledge and a Proposed Framework for Elucidating Its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-2,5-Dihydrophenylalanine (L-2,5-DHP) is a non-proteinogenic amino acid identified as a secondary metabolite with antibiotic properties, produced by the bacterium Streptomyces arenae. Despite its discovery, a comprehensive understanding of its mechanism of action in biological systems remains elusive. Publicly available literature does not contain detailed studies on its specific molecular targets, interaction kinetics, or the signaling pathways it may modulate, particularly within mammalian systems. This technical guide summarizes the current, limited knowledge of L-2,5-DHP and, in the absence of established data, proposes a hypothetical mechanism of action based on its structural analogy to L-phenylalanine. We present a structured framework for future research, including detailed, generalized experimental protocols and data presentation formats, to guide the scientific community in systematically characterizing this molecule. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential and biological role of L-2,5-DHP.
Introduction and Current State of Knowledge
This compound (also referred to as DHPA) is a naturally occurring phenylalanine analog synthesized by Streptomyces arenae. The genus Streptomyces is renowned for its prolific production of a wide array of bioactive secondary metabolites, which form the basis for many clinically used antibiotics, antifungals, and anticancer agents.[1] The common mechanisms of action for Streptomyces-derived antibiotics include the inhibition of protein synthesis, interference with nucleic acid synthesis, or disruption of cell wall integrity.[2][3]
However, the specific biological target and mechanism of action for L-2,5-DHP have not been explicitly detailed in the available scientific literature. Its structural resemblance to L-phenylalanine, a critical amino acid in mammalian metabolism, strongly suggests a potential role as a modulator of phenylalanine-dependent pathways.
Hypothetical Mechanism of Action: Competitive Inhibition of Phenylalanine Hydroxylase
Given its structure as a dihydrogenated analog of phenylalanine, we hypothesize that the primary mechanism of action of L-2,5-DHP in mammalian systems is the competitive inhibition of Phenylalanine Hydroxylase (PAH) . PAH is the rate-limiting enzyme in the catabolism of phenylalanine, catalyzing its conversion to L-tyrosine.[4] This reaction is crucial for maintaining phenylalanine homeostasis; its deficiency leads to the metabolic disorder phenylketonuria (PKU).[5][6]
As a competitive inhibitor, L-2,5-DHP would bind to the active site of PAH, preventing the binding of the natural substrate, L-phenylalanine. This would lead to a decrease in the production of L-tyrosine and a subsequent reduction in the downstream synthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.
References
- 1. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 4. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 5. PAH gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Phenylalanine Hydroxylase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Transport of L-2,5-Dihydrophenylalanine
Disclaimer: Direct experimental data on the cellular uptake and transport of L-2,5-Dihydrophenylalanine (L-2,5-DHP) is limited in publicly available scientific literature. This guide provides an inferred overview based on the well-characterized transport mechanisms of structurally similar aromatic amino acids, primarily L-phenylalanine. The experimental protocols and signaling pathways described are standard methods in the field of membrane transport and are expected to be applicable to the study of L-2,5-DHP.
Introduction
This compound (L-2,5-DHP) is an unsaturated analog of the essential amino acid L-phenylalanine. Its structural similarity suggests that it is likely recognized and transported by the same cellular machinery responsible for the uptake of large neutral amino acids (LNAAs). Understanding the mechanisms of cellular entry for L-2,5-DHP is crucial for its potential applications in drug development, as a therapeutic agent, or as a research tool to probe amino acid transport systems. This technical guide synthesizes the current understanding of aromatic amino acid transport and provides a framework for the investigation of L-2,5-DHP.
Inferred Cellular Uptake and Transport Mechanisms
Based on its structure, L-2,5-DHP is predicted to be a substrate for two primary transport systems that handle L-phenylalanine and other large neutral amino acids: the L-type Amino Acid Transporter 1 (LAT1) and the Organic Anion Transporting Polypeptide 3A1 (OATP3A1).
2.1. L-type Amino Acid Transporter 1 (LAT1/SLC7A5)
LAT1 is a sodium- and pH-independent antiporter that facilitates the transport of large neutral amino acids with branched or aromatic side chains.[1][2] It functions as a heterodimer, composed of the light chain LAT1 (SLC7A5) and the heavy chain 4F2hc (SLC3A2), which is essential for its localization to the plasma membrane.[1] LAT1 is a primary route for the transport of essential amino acids across the blood-brain barrier and is overexpressed in many cancer cells to meet their high metabolic demands.[1][3] The transporter typically exchanges an extracellular amino acid for an intracellular one, often glutamine.[2]
2.2. Organic Anion Transporting Polypeptide 3A1 (OATP3A1/SLCO3A1)
OATP3A1 is a multispecific transporter that handles a wide range of substrates, including endogenous compounds like estrone-3-sulfate and prostaglandins, as well as various drugs.[4] Recent studies have identified aromatic amino acids, including L-phenylalanine, L-tyrosine, and L-tryptophan, as substrates for OATP3A1.[5][6] This transporter is expressed in various tissues, including the brain, testis, and heart.[4][7]
Quantitative Data on Aromatic Amino Acid Transport
The following tables summarize the kinetic parameters for the transport of L-phenylalanine and other relevant amino acids by LAT1 and OATP3A1. These values provide an expected range for the transport of L-2,5-DHP.
Table 1: Kinetic Parameters for LAT1-Mediated Transport
| Substrate | Cell Line/System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| L-Phenylalanine | Caco-2 | 560 | 572.4 | [7] |
| L-Phenylalanine | - | 11 | - | [3] |
| L-Leucine | - | 5 - 50 | - | [2] |
| L-Tryptophan | - | 5 - 50 | - | [2] |
| L-Histidine | - | 5 - 50 | - | [2] |
| L-Tyrosine | - | - | - | |
| Gabapentin | - | - | - | |
| L-DOPA | - | - | - |
Table 2: Kinetic Parameters for OATP3A1-Mediated Transport
| Substrate | Cell Line/System | Km (µM) | Vmax (pmol/106 cells/min) | Reference |
| L-Phenylalanine | HEK293-OATP3A1 | 234.7 ± 20.6 | 13.0 ± 0.4 | [5][6] |
| L-Tyrosine | HEK293-OATP3A1 | 220.8 ± 54.5 | 11.2 ± 0.5 | [5][6] |
| L-Tryptophan | HEK293-OATP3A1 | 61.5 ± 14.2 | 4.8 ± 0.2 | [5][6] |
Table 3: Inhibitor Affinity for LAT1
| Inhibitor | Cell Line/System | Ki (µM) | IC50 (µM) | Reference |
| JPH203 | HT-29 | - | 0.06 | [8] |
| Melphalan | HT-29 | - | 590 | [8] |
| KMH-233 | - | - | 18 | [9] |
| 3-Iodo-L-tyrosine | - | - | 7.9 | [9] |
| 5-Benzyloxy-L-tryptophan | HT-29 | - | 19 | [10] |
Experimental Protocols
4.1. Radiolabeled Amino Acid Uptake Assay in Cultured Cells
This protocol is a standard method for quantifying the cellular uptake of amino acids.[11][12]
Materials:
-
Cultured mammalian cells (e.g., HEK293, HeLa, or a relevant cancer cell line)
-
12-well or 24-well cell culture plates
-
Radiolabeled this compound (e.g., [3H] or [14C]-labeled)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Stop solution (ice-cold PBS)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in culture plates and grow to 80-90% confluency.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer. Add fresh uptake buffer and incubate at 37°C for 10-15 minutes to equilibrate the cells.
-
Initiate Uptake: Remove the pre-incubation buffer and add the uptake buffer containing the desired concentration of radiolabeled L-2,5-DHP.
-
Incubation: Incubate for a predetermined time (e.g., 1, 5, 10, 15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate Uptake: Aspirate the uptake solution and immediately wash the cells three times with ice-cold stop solution to remove extracellular radioactivity.
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use another aliquot of the cell lysate to determine the total protein concentration using a protein assay kit.
-
-
Data Analysis: Express the uptake as picomoles or nanomoles of substrate per milligram of protein per minute.
4.2. Competitive Inhibition Assay
This assay is used to determine the affinity of unlabeled compounds (inhibitors or competing substrates) for the transporter by measuring their ability to inhibit the uptake of a radiolabeled substrate.
Procedure:
-
Follow the steps for the radiolabeled uptake assay.
-
During the pre-incubation step, add varying concentrations of the unlabeled competitor (e.g., L-phenylalanine, other amino acids, or known inhibitors) to the uptake buffer.
-
Initiate the uptake by adding the uptake buffer containing a fixed concentration of the radiolabeled substrate and the competitor.
-
Measure the uptake of the radiolabeled substrate at each competitor concentration.
-
Data Analysis: Plot the percentage of inhibition of radiolabeled substrate uptake against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant.
4.3. Transporter Characterization in Xenopus laevis Oocytes
The Xenopus oocyte expression system is a powerful tool for characterizing the function of membrane transporters in a system with low endogenous transport activity.[13][14][15]
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the transporter of interest (e.g., LAT1/4F2hc or OATP3A1)
-
Microinjection setup
-
Incubation solution (e.g., Modified Barth's Saline)
-
Radiolabeled substrate
-
Uptake buffer
-
Scintillation counter
Procedure:
-
Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis frog.
-
cRNA Injection: Inject oocytes with the cRNA of the transporter. Inject a separate group of oocytes with water to serve as a control.
-
Incubation: Incubate the oocytes for 2-4 days at 16-18°C to allow for transporter expression.
-
Uptake Assay:
-
Select healthy oocytes and place them in uptake buffer.
-
Initiate the uptake by adding the uptake buffer containing the radiolabeled substrate.
-
Incubate for a specific time at room temperature.
-
Terminate the uptake by washing the oocytes several times with ice-cold uptake buffer.
-
-
Quantification: Place individual oocytes in scintillation vials, add lysis buffer and scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Compare the uptake in transporter-expressing oocytes to that in control oocytes to determine the transporter-specific uptake. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations.
Signaling Pathways Regulating Transport
The activity and expression of amino acid transporters, particularly LAT1, are tightly regulated by intracellular signaling pathways to match the cell's metabolic needs.
5.1. The mTORC1 Signaling Pathway
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation and is highly sensitive to amino acid availability.[16] Leucine, a key substrate of LAT1, is a potent activator of mTORC1. The influx of essential amino acids via LAT1 is thought to be a critical step in mTORC1 activation.[17][18] Activated mTORC1, in turn, can promote protein synthesis and cell growth.[16] There is evidence suggesting a positive feedback loop where mTORC1 can also upregulate the expression of LAT1.[19]
5.2. The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that promotes cell survival and growth.[20] This pathway can be activated by growth factors and has been shown to regulate the expression of LAT1.[21][22] For instance, activation of the PI3K/Akt pathway can lead to increased LAT1 expression, thereby enhancing amino acid uptake to support cell growth.[23]
Mandatory Visualizations
Figure 1: Inferred cellular uptake pathways for this compound.
References
- 1. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transport of a large neutral amino acid (phenylalanine) in a human intestinal epithelial cell line: Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The “www” of Xenopus laevis Oocytes: The Why, When, What of Xenopus laevis Oocytes in Membrane Transporters Research | MDPI [mdpi.com]
- 16. Recent Advances in Understanding Amino Acid Sensing Mechanisms that Regulate mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Oncogenic activation of the PI3K/Akt pathway promotes cellular glucose uptake by downregulating the expression of thioredoxin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
In Vivo Stability and Metabolism of L-2,5-Dihydrophenylalanine: A Technical Guide and Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the in vivo stability and metabolism of L-2,5-Dihydrophenylalanine. This guide, therefore, provides a comprehensive overview of the methodologies and metabolic pathways associated with the structurally similar and well-researched compound, L-3,4-dihydroxyphenylalanine (L-DOPA). The information presented here is intended to serve as a foundational framework for designing and conducting in vivo studies on this compound.
Introduction
This compound is an analog of the amino acid phenylalanine. Understanding its in vivo stability and metabolic fate is crucial for assessing its potential as a therapeutic agent or its role in biological processes. In the absence of direct data, this document leverages the extensive research on L-DOPA to infer potential metabolic pathways and outline the requisite experimental protocols for the investigation of this compound.
Proposed Metabolic Pathways for this compound
The metabolism of this compound is likely to follow pathways analogous to those of L-DOPA and tyrosine[1][2]. The primary routes of metabolism are expected to involve decarboxylation, O-methylation, and transamination.
Diagram of Proposed Metabolic Pathways
References
Structural Analysis of L-2,5-Dihydrophenylalanine Containing Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability, conformational constraint, and biological activity. L-2,5-Dihydrophenylalanine (Dhp), a non-aromatic analogue of phenylalanine, presents a unique structural motif. Its partially saturated ring introduces distinct conformational properties compared to its aromatic counterpart, making it an intriguing building block for peptidomimetics. This technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of peptides containing this compound.
Due to the limited availability of direct literature on Dhp-containing peptides, this guide will draw upon established principles of peptide structural analysis and supplement with data and protocols from closely related analogues, such as dehydrophenylalanine (ΔPhe) and L-3,4-dihydroxyphenylalanine (DOPA), to provide a robust framework for researchers.
Synthesis and Purification of Dhp-Containing Peptides
The synthesis of peptides containing non-standard amino acids like Dhp typically follows standard solid-phase peptide synthesis (SPPS) protocols, most commonly using the Fmoc/tBu strategy.[1][2]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable solid support, such as a Rink Amide or Wang resin, depending on the desired C-terminal modification. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc-Dhp-OH Coupling: The protected Dhp amino acid (Fmoc-L-2,5-Dihydrophenylalanine-OH) is activated using a coupling reagent. A common coupling cocktail is HBTU/OxymaPure in DMF. The activated amino acid is then added to the deprotected resin and allowed to react for a specified time (typically 1-2 hours).
-
Fmoc Deprotection: The Fmoc protecting group on the newly coupled Dhp residue is removed using a solution of 20% piperidine (B6355638) in DMF. This step is typically performed twice for a shorter duration to ensure complete deprotection.
-
Chain Elongation: Subsequent Fmoc-protected amino acids are coupled sequentially using the same activation and deprotection steps until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. A common cleavage cocktail for acid-labile resins is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water. The exact composition of the cocktail depends on the amino acid composition of the peptide.
-
Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times. The dried crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Figure 1. General workflow for the solid-phase synthesis of Dhp-containing peptides.
Structural Analysis Techniques
A multi-pronged analytical approach is essential for the comprehensive structural characterization of Dhp-containing peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[3][4] Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain insights into the peptide's conformation.
Key NMR Experiments for Dhp-Peptide Analysis:
-
1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide. The chemical shift dispersion of the amide protons can indicate the presence of stable secondary structures.[3]
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[3]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's three-dimensional structure. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Often used for molecules with intermediate molecular weights where NOE signals might be weak or absent.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.
-
¹H-¹⁵N HSQC: For ¹⁵N-labeled peptides, this experiment correlates amide protons with their directly attached nitrogen atoms, providing valuable information on the electronic environment of each peptide bond.
Expected NMR Spectral Features for Dhp:
The vinyl protons of the dihydrophenylalanine ring are expected to have characteristic chemical shifts in the ¹H NMR spectrum, typically in the range of 5.0-7.0 ppm. The specific chemical shifts and coupling constants of these and other protons in the Dhp residue will be highly sensitive to the local conformation and the peptide's overall fold.
Quantitative NMR Data (Hypothetical for a Dhp-containing peptide):
The following table presents a hypothetical set of ¹H NMR chemical shifts for a Dhp residue within a short peptide, based on typical ranges for similar structures. Actual values will vary depending on the peptide sequence and solvent conditions.
| Proton | Hypothetical Chemical Shift (ppm) |
| Amide NH | 8.0 - 9.0 |
| Alpha-H | 4.0 - 5.0 |
| Beta-H | 2.5 - 3.5 |
| Vinyl-H | 5.5 - 6.5 |
Note: This data is hypothetical and serves as an example of the type of information obtained from NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and sequence of synthesized peptides.[5] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used for peptide sequencing and identifying post-translational modifications.[6][7][8][9]
Common Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for analyzing polar molecules like peptides directly from solution.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): A solid-state ionization technique that is highly sensitive and tolerant of salts.
Fragmentation of Dhp-Containing Peptides:
During MS/MS analysis, peptide ions are fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) provide sequence information. The presence of the Dhp residue may lead to characteristic fragmentation patterns. For instance, the unsaturated side chain of the related dehydroalanine (B155165) residue has been shown to direct fragmentation, leading to enhanced cleavage of the N-Cα bond.[6][7][8][9]
Quantitative Mass Spectrometry Data (Illustrative):
The table below illustrates the kind of data obtained from an MS/MS experiment for a hypothetical tripeptide Ac-Ala-Dhp-Gly-NH₂.
| Fragment Ion | Calculated m/z | Observed m/z |
| b₁ | 114.06 | 114.06 |
| b₂ | 277.15 | 277.15 |
| y₁ | 75.05 | 75.05 |
| y₂ | 238.14 | 238.14 |
Note: The m/z values are hypothetical and for illustrative purposes.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[10] The differential absorption of left and right circularly polarized light by the peptide backbone provides a characteristic spectrum that can be used to estimate the content of α-helix, β-sheet, and random coil structures.[11][12][13]
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Prepare a solution of the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration (typically in the micromolar range). The buffer should be transparent in the far-UV region.
-
Instrument Setup: Use a quartz cuvette with a short path length (e.g., 1 mm). Purge the instrument with nitrogen gas.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity [θ]. The resulting spectrum is then analyzed using deconvolution algorithms to estimate the percentage of different secondary structure elements.
Expected CD Signature for Dhp-Peptides:
The incorporation of a conformationally constrained residue like Dhp can be expected to induce a more defined secondary structure compared to a flexible peptide. The resulting CD spectrum will reflect this induced structure.
Quantitative CD Data (Example):
| Secondary Structure | Estimated Percentage |
| α-Helix | 25% |
| β-Sheet | 40% |
| Random Coil | 35% |
Note: This data is from a hypothetical analysis of a Dhp-containing peptide and is for illustrative purposes.
X-ray Crystallography
X-ray crystallography provides the most detailed, atomic-resolution three-dimensional structure of a molecule in the solid state. Obtaining a well-diffracting crystal of a peptide can be challenging but offers unparalleled structural insight.
Experimental Workflow: X-ray Crystallography
Figure 2. Workflow for determining peptide structure by X-ray crystallography.
Biological Context and Signaling Pathways
While specific signaling pathways involving Dhp-containing peptides are not yet well-defined in the literature, the inclusion of such a modified amino acid is often aimed at mimicking or blocking a natural protein-protein interaction. For example, a Dhp-containing peptide might be designed to target a specific receptor or enzyme involved in a disease pathway. The conformational rigidity imparted by the Dhp residue can lead to higher binding affinity and selectivity.
A hypothetical signaling pathway where a Dhp-peptide could act as an inhibitor is depicted below.
Figure 3. Hypothetical signaling pathway inhibited by a Dhp-containing peptide.
Conclusion
The structural analysis of peptides containing this compound is a nascent field with significant potential for the development of novel peptidomimetics. While direct experimental data for Dhp-peptides is currently limited, a robust analytical framework can be established by leveraging established techniques in peptide chemistry and drawing analogies from related modified amino acids. A combination of synthesis, purification, and comprehensive structural characterization using NMR, mass spectrometry, circular dichroism, and potentially X-ray crystallography will be crucial in elucidating the unique conformational properties of these molecules and unlocking their therapeutic potential. Further research into the biological activities and signaling pathways affected by Dhp-containing peptides will undoubtedly open new avenues in drug discovery.
References
- 1. ejbiotechnology.info [ejbiotechnology.info]
- 2. researchgate.net [researchgate.net]
- 3. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moodle2.units.it [moodle2.units.it]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Incorporating L-2,5-Dihydrophenylalanine into Proteins in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering and drug development. L-2,5-Dihydrophenylalanine (DHP), a structural analog of phenylalanine, can be incorporated into proteins in Escherichia coli, offering a means to modify protein structure and function. This document provides detailed protocols for two primary methods of DHP incorporation: global substitution in a phenylalanine auxotroph and site-specific incorporation using an orthogonal translation system.
Method 1: Global Substitution of Phenylalanine with DHP
This method relies on a phenylalanine-requiring (pheA⁻) strain of E. coli, which is cultured in a minimal medium where phenylalanine is replaced by DHP. The native translational machinery of E. coli recognizes DHP and incorporates it into proteins in place of phenylalanine.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on the global substitution of phenylalanine with DHP in E. coli.
| Parameter | Value | E. coli Strain | Reference |
| Maximum Phenylalanine Replacement | 65% | ATCC 9723f (pheA⁻) | [1] |
| Effect on Growth | Initial normal growth rate, followed by asymptotic inhibition | ATCC 9723f (pheA⁻) | [1] |
| Relative Toxicity | Less toxic than p-fluorophenylalanine and canavanine | Derivative of E. coli 15 | [2] |
Experimental Workflow: Global Substitution
Caption: Workflow for global incorporation of DHP in a phenylalanine auxotroph.
Protocol: Global Substitution of Phenylalanine with DHP in E. coli
Materials:
-
E. coli phenylalanine auxotrophic strain (e.g., ATCC 9723f).
-
This compound (DHP).
-
L-Phenylalanine.
-
M9 Minimal Media components (see recipe below).
-
Glucose (or other carbon source).
-
MgSO₄ and CaCl₂ solutions.
-
Appropriate antibiotics.
-
IPTG (for inducible expression systems).
M9 Minimal Medium (1 L):
-
5x M9 Salts: Dissolve 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, and 5.0 g NH₄Cl in deionized water to a final volume of 1 L. Sterilize by autoclaving.[3][4]
-
Working M9 Medium: To 790 mL of sterile deionized water, add 200 mL of 5x M9 Salts. Autoclave.
-
Sterile Additions (after autoclaving and cooling):
-
20 mL of 20% (w/v) glucose (filter-sterilized).
-
2 mL of 1 M MgSO₄ (autoclaved).
-
100 µL of 1 M CaCl₂ (autoclaved).
-
Appropriate antibiotics.
-
Procedure:
-
Starter Culture: Inoculate a single colony of the E. coli phenylalanine auxotroph into 5 mL of sterile M9 minimal medium supplemented with a limiting amount of L-phenylalanine (e.g., 20 µg/mL). Incubate overnight at 37°C with shaking.
-
Main Culture Inoculation: Use the starter culture to inoculate a larger volume of M9 minimal medium. The cells should be washed to remove any residual phenylalanine. To do this, centrifuge the starter culture, discard the supernatant, and resuspend the cell pellet in sterile M9 salts solution without phenylalanine. Repeat this washing step.
-
DHP Incorporation: Resuspend the washed cells in the main culture volume of M9 minimal medium containing DHP at the desired concentration (e.g., 50-100 µg/mL) and no L-phenylalanine.
-
Growth and Expression:
-
Incubate the culture at 37°C with vigorous shaking. Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).
-
If using an inducible expression vector (e.g., pET series), add the inducer (e.g., IPTG to a final concentration of 0.1-1.0 mM) when the culture reaches an OD₆₀₀ of 0.5-0.6.[5][6]
-
Continue incubation for several hours (e.g., 3-4 hours at 37°C or overnight at a lower temperature like 18-20°C) to allow for protein expression.
-
-
Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Analysis: The cell pellet can be lysed, and the protein of interest purified. Incorporation of DHP can be confirmed by mass spectrometry, which will show a mass shift corresponding to the replacement of phenylalanine residues with DHP.
Method 2: Site-Specific Incorporation of DHP
This advanced method allows for the incorporation of DHP at specific, predetermined sites in a protein. It requires an orthogonal translation system (OTS), consisting of an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes DHP and a cognate suppressor tRNA that decodes a unique codon, typically the amber stop codon (UAG). As of now, a dedicated OTS for DHP is not commercially available and would need to be developed through directed evolution.
Experimental Workflow: Site-Specific Incorporation
References
- 1. Incorporation of this compound into Cell Proteins of Escherichia coli and Sarcoma 180 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Physiological Effects of Incorporated Amino Acid Analogs In Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 6. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for In Vivo Protein Labeling Using Non-Canonical Amino Acids
A Note on L-2,5-Dihydrophenylalanine:
Extensive literature searches did not yield specific data or established protocols for the use of this compound (DHP) for in vivo protein labeling. The information presented herein is based on well-established principles and protocols for other non-canonical amino acids (ncAAs) that are successfully used for this purpose, such as p-azido-L-phenylalanine (pAzF) and L-3,4-dihydroxyphenylalanine (L-DOPA). These protocols can serve as a foundational guide for researchers interested in exploring the potential of novel ncAAs like DHP.
Introduction: Site-Specific Protein Labeling with Non-Canonical Amino Acids
The ability to label proteins site-specifically within a living organism is a powerful tool for studying protein function, dynamics, and localization.[1][2] The use of non-canonical amino acids (ncAAs) provides a versatile method for introducing unique chemical functionalities into proteins that are not present in the 20 canonical amino acids.[3] These unique functionalities can then be chemoselectively modified with imaging probes, drugs, or other molecules of interest through bioorthogonal chemistry.[4][5][6]
This document provides a detailed overview and experimental protocols for the in vivo incorporation of an ncAA into a target protein and its subsequent bioorthogonal labeling. The workflow is broadly applicable and can be adapted for various ncAAs and target proteins.
Principle of the Method
The overall strategy involves two key steps:
-
Site-Specific Incorporation of a Non-Canonical Amino Acid: An ncAA is incorporated into a specific site within a protein of interest (POI) in vivo. This is typically achieved using an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[7] This pair is orthogonal to the host's endogenous translational machinery and is engineered to recognize the ncAA and a unique codon (often the amber stop codon, UAG) introduced at the desired site in the gene encoding the POI.[3]
-
Bioorthogonal Labeling: The incorporated ncAA carries a chemical handle that does not react with any native biological molecules. A probe molecule containing a complementary reactive group is introduced, leading to a specific covalent linkage between the protein and the probe.[4][5][6]
Experimental Workflows and Signaling Pathways
Workflow for In Vivo Protein Labeling
The following diagram illustrates the general workflow for incorporating an ncAA into a protein of interest in a cellular environment and its subsequent labeling.
Caption: General workflow for in vivo protein labeling using a non-canonical amino acid.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway
SPAAC is a widely used bioorthogonal reaction for its high efficiency and lack of requirement for a cytotoxic copper catalyst.[3] This makes it ideal for live-cell and in vivo applications. The reaction occurs between an azide-functionalized ncAA incorporated into the protein and a cyclooctyne-bearing probe.
References
- 1. New strategies for fluorescently labeling proteins in the study of amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 6. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic Incorporation of Biosynthesized L-dihydroxyphenylalanine (DOPA) and Its Application to Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-2,5-Dihydrophenylalanine as a Fluorescent Probe in Proteins
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The use of fluorescent amino acids as probes offers a powerful tool for investigating protein structure, function, and dynamics with minimal perturbation. L-2,5-Dihydrophenylalanine (DHP) is a non-natural amino acid analogue of phenylalanine. Its structural similarity allows it to be incorporated into proteins, serving as a potential in-situ probe. The applications of fluorescent amino acids are vast, ranging from monitoring protein conformational changes and folding to studying protein-protein and protein-ligand interactions.
Note on Data Availability: Extensive literature searches did not yield specific quantitative photophysical data (i.e., quantum yield, fluorescence lifetime, and precise excitation/emission maxima) for this compound. Therefore, to provide a comprehensive and practical guide, this document will use the well-characterized fluorescent phenylalanine analogue, L-4-cyanophenylalanine (pCNF) , as an illustrative example for quantitative data and specific experimental setups. The protocols for incorporation can be considered conceptually similar for other phenylalanine analogues like DHP.
L-4-Cyanophenylalanine (pCNF): An Exemplary Fluorescent Phenylalanine Analogue
L-4-cyanophenylalanine is a fluorescent non-natural amino acid that serves as a valuable probe in protein studies. Its fluorescence is sensitive to the local environment, making it a useful tool for reporting on changes in protein conformation and binding events.
Quantitative Data
The following tables summarize the key photophysical and comparative properties of L-4-cyanophenylalanine.
| Photophysical Property | Value | Notes |
| Excitation Maximum (λex) | ~240 nm | Can be excited in the presence of tryptophan. |
| Emission Maximum (λem) | ~295 - 305 nm | Emission is sensitive to the polarity of the local environment. |
| Quantum Yield (Φ) | ~0.10 - 0.25 | Approximately five times that of phenylalanine. |
| Fluorescence Lifetime (τ) | 1 - 5 ns | Dependent on the local environment and quenching effects. |
Table 1: Photophysical Properties of L-4-Cyanophenylalanine.
| Amino Acid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| L-Phenylalanine | ~260 | ~282 | ~0.02 |
| L-Tyrosine | ~274 | ~303 | ~0.14 |
| L-Tryptophan | ~280 | ~348 | ~0.13 |
| L-4-Cyanophenylalanine | ~240 | ~295 - 305 | ~0.10 - 0.25 |
Table 2: Comparison of Spectroscopic Properties of Aromatic Amino Acids.
Experimental Protocols
The site-specific incorporation of DHP or other non-natural amino acids like pCNF into a target protein is a crucial first step. This can be achieved through various methods, with two common approaches being the use of auxotrophic bacterial strains and in vitro cell-free protein synthesis systems.
Protocol 1: In Vivo Incorporation using a Phenylalanine Auxotrophic E. coli Strain
This protocol describes the expression of a protein containing a phenylalanine analogue in an E. coli strain that cannot synthesize its own phenylalanine.
Materials:
-
Phenylalanine auxotrophic E. coli strain (e.g., ATCC 9723f).
-
Expression plasmid containing the gene of interest.
-
This compound or L-4-Cyanophenylalanine.
-
Minimal media (e.g., M9 minimal media).
-
Complete amino acid supplement mix lacking phenylalanine.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
-
Appropriate antibiotic for plasmid selection.
-
Standard protein purification resins and buffers.
Procedure:
-
Transformation: Transform the expression plasmid into the phenylalanine auxotrophic E. coli strain using standard protocols. Plate on minimal media agar (B569324) plates supplemented with all amino acids except phenylalanine, plus the required antibiotic, and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of minimal media supplemented with all amino acids including a limiting amount of phenylalanine (e.g., 20 µg/mL) and the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of minimal media, supplemented with all amino acids except phenylalanine and the appropriate antibiotic, with the overnight starter culture (e.g., 1:100 dilution).
-
Analogue Addition: Add this compound or L-4-Cyanophenylalanine to the culture medium to a final concentration of 0.5-1 mM.
-
Growth and Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.
-
Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
Protocol 2: In Vitro Incorporation using a Cell-Free Protein Synthesis (CFPS) System
CFPS systems provide a powerful alternative for incorporating non-natural amino acids, offering greater control over the reaction components.
Materials:
-
E. coli S30 extract-based CFPS kit.
-
Expression plasmid containing the gene of interest under a T7 promoter.
-
This compound or L-4-Cyanophenylalanine.
-
Amino acid mixture lacking phenylalanine.
-
T7 RNA Polymerase.
-
Energy source (e.g., ATP, GTP).
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the components of the CFPS reaction mixture according to the manufacturer's instructions. This typically includes the S30 extract, reaction buffer, energy solution, and the amino acid mixture lacking phenylalanine.
-
Add Analogue: Add this compound or L-4-Cyanophenylalanine to the reaction mixture to a final concentration of 1-2 mM.
-
Add DNA Template: Add the expression plasmid containing the gene of interest to the reaction mixture.
-
Initiate Reaction: If not already included, add T7 RNA Polymerase to initiate transcription.
-
Incubation: Incubate the reaction mixture at the recommended temperature (e.g., 30-37°C) for 2-4 hours.
-
Protein Analysis: Analyze the synthesized protein by SDS-PAGE and Western blot. The protein can be used directly for some applications or purified if necessary.
Applications and Data Analysis
The fluorescence of an incorporated probe like DHP or pCNF can be monitored to study various aspects of protein biology.
Monitoring Protein Conformational Changes
Changes in the local environment of the fluorescent amino acid upon protein conformational changes will result in a change in its fluorescence properties (intensity, emission wavelength).
Experimental Workflow:
-
Incorporate the fluorescent probe at a site expected to undergo a conformational change.
-
Measure the baseline fluorescence spectrum of the protein.
-
Induce a conformational change (e.g., by adding a ligand, changing pH, or temperature).
-
Measure the fluorescence spectrum again and compare it to the baseline.
-
A shift in the emission maximum (blue or red shift) or a change in fluorescence intensity indicates a change in the probe's environment and thus a conformational change in the protein.
Studying Protein-Ligand Interactions
The binding of a ligand to a protein can be monitored if the fluorescent probe is located at or near the binding site.
Experimental Workflow:
-
Incorporate the fluorescent probe into the protein of interest.
-
Measure the initial fluorescence of the protein solution.
-
Titrate the ligand into the protein solution in increasing concentrations.
-
Measure the fluorescence at each ligand concentration.
-
Plot the change in fluorescence against the ligand concentration.
-
The data can be fitted to a binding isotherm to determine the dissociation constant (Kd).
Concluding Remarks
This compound represents a potential tool for researchers as a fluorescent analogue of phenylalanine. While specific photophysical data remains to be fully characterized in the literature, the methodologies for its incorporation and the principles of its application are well-established through the study of other non-natural fluorescent amino acids like L-4-cyanophenylalanine. The protocols and conceptual frameworks provided here offer a starting point for researchers and drug development professionals to explore the use of such probes in their own systems, enabling detailed investigation of protein structure and function.
Application Notes and Protocols for the Site-Specific Incorporation of L-2,5-Dihydrophenylalanine into Proteins
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has emerged as a powerful tool for protein engineering and drug development. These ncAAs introduce novel chemical functionalities, enabling precise control over protein structure and function. L-2,5-Dihydrophenylalanine (DHP) is an intriguing ncAA as its diene moiety can be converted to a ketone, serving as a bioorthogonal handle for site-specific protein modification. This allows for the attachment of various payloads, such as small molecule drugs, imaging agents, or polyethylene (B3416737) glycol (PEG), to a specific site on a protein.
While the direct incorporation of DHP is an area of ongoing research, this document provides a detailed protocol for the site-specific incorporation of a closely related and well-established keto-amino acid, p-acetyl-L-phenylalanine (pAcF). The principles and methodologies described herein for pAcF are largely transferable for the future incorporation of DHP, once a dedicated orthogonal aminoacyl-tRNA synthetase (aaRS) is developed. This protocol is intended for researchers, scientists, and drug development professionals familiar with molecular biology and protein biochemistry techniques.
Principle of the Method
The site-specific incorporation of pAcF is achieved through the amber stop codon suppression methodology. This technique utilizes an orthogonal translation system composed of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The aaRS is evolved to specifically recognize the desired ncAA (in this case, pAcF) and charge it onto the orthogonal tRNA. This tRNA has an anticodon (CUA) that recognizes the amber stop codon (UAG). When a gene of interest is engineered to contain an in-frame amber codon at a specific site, the orthogonal pAcF-tRNA synthetase/tRNA pair hijacks the cellular translation machinery to incorporate pAcF at that position instead of terminating protein synthesis.
Applications
The introduction of a keto handle at a specific site on a protein opens up a plethora of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): The keto group allows for the site-specific conjugation of cytotoxic drugs to an antibody, creating homogenous ADCs with a defined drug-to-antibody ratio (DAR). This leads to improved therapeutic efficacy and safety profiles compared to traditional stochastic conjugation methods.
-
Protein-Protein Conjugation: Site-specific introduction of a keto group facilitates the creation of well-defined protein-protein conjugates for various applications, including the development of bispecific antibodies and novel protein scaffolds.
-
PEGylation: The precise attachment of PEG chains to a therapeutic protein can improve its pharmacokinetic properties, such as increasing its half-life and reducing immunogenicity.
-
Biophysical Studies: The keto handle can be used to attach fluorescent probes or other biophysical labels to study protein structure, dynamics, and interactions in vitro and in living cells.
Quantitative Data Summary
The efficiency of ncAA incorporation and subsequent labeling can vary depending on the protein, the expression system, and the specific orthogonal pair used. The following tables summarize representative quantitative data for the incorporation of p-acetyl-L-phenylalanine (pAcF) from published literature.
| Protein Target | Expression System | pAcF Incorporation Yield (mg/L) | Reference |
| Z-domain | E. coli | ~15 | (PMID: 21462662) |
| Myoglobin | E. coli | ~10 | (PMID: 12826666) |
| Trastuzumab Fab | E. coli | ~5 | (PMID: 23335593) |
| Full-length IgG | HEK293 cells | ~20 | (PMID: 23979915) |
Table 1: Representative protein yields for site-specific incorporation of p-acetyl-L-phenylalanine.
| Protein Target | Labeling Chemistry | Labeling Efficiency (%) | Reference |
| Myoglobin | Hydrazide-biotin | >95 | (PMID: 12826666) |
| Interferon β | Aminooxy-PEG | >90 | (PMID: 24467746) |
| Trastuzumab Fab | Hydrazide-drug | >95 | (PMID: 23335593) |
| Full-length IgG | Aminooxy-fluorophore | >98 | (PMID: 23979915) |
Table 2: Representative labeling efficiencies of pAcF-containing proteins using bioorthogonal chemistry.
Mandatory Visualizations
Caption: Experimental workflow for site-specific incorporation of pAcF.
Caption: Mechanism of amber stop codon suppression for pAcF incorporation.
Caption: Bioorthogonal reaction of a keto-containing protein.
Experimental Protocols
Protocol 1: Expression of pAcF-Containing Protein in E. coli
This protocol describes the expression of a target protein containing pAcF at a specific site using the amber suppression technology in E. coli.
Materials:
-
E. coli BL21(DE3) cells
-
Plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired position (e.g., pET28a vector)
-
Plasmid encoding the orthogonal pAcF-tRNA synthetase/tRNA pair (e.g., pEVOL-pAcF)
-
p-acetyl-L-phenylalanine (pAcF)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics (e.g., Kanamycin and Chloramphenicol)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Shaking incubator
-
Centrifuge
Method:
-
Transformation: Co-transform E. coli BL21(DE3) cells with the plasmid carrying the gene of interest and the pEVOL-pAcF plasmid. Plate on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing antibiotics. Grow overnight at 37°C with shaking at 220 rpm.
-
Expression Culture: Inoculate 1 L of LB medium containing antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Add pAcF to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 20°C and continue to shake for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of pAcF-Containing Protein
This protocol describes a general method for purifying a His-tagged protein containing pAcF. The specific buffers and conditions may need to be optimized for the protein of interest.
Materials:
-
Cell pellet from Protocol 1
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Sonicator
-
Centrifuge
Method:
-
Lysis: Resuspend the cell pellet in Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein with Elution Buffer.
-
Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., PBS pH 7.4) using dialysis or a desalting column.
-
Analysis: Analyze the purified protein by SDS-PAGE and confirm the incorporation of pAcF by mass spectrometry.
Protocol 3: Bioorthogonal Labeling of pAcF-Containing Protein
This protocol describes the labeling of the purified pAcF-containing protein with an aminooxy-functionalized probe.
Materials:
-
Purified pAcF-containing protein in PBS, pH 7.4
-
Aminooxy-functionalized probe (e.g., aminooxy-biotin, aminooxy-fluorophore)
-
Aniline (B41778) (optional, as a catalyst)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5)
Method:
-
Reaction Setup: In a microcentrifuge tube, combine the purified pAcF-containing protein (final concentration 1-5 mg/mL) with the aminooxy-functionalized probe (10-20 molar excess) in the Reaction Buffer.
-
Catalyst (Optional): For some reactions, the addition of aniline to a final concentration of 10 mM can accelerate the reaction rate.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle shaking.
-
Removal of Excess Probe: Remove the unreacted probe by size exclusion chromatography or dialysis.
-
Analysis: Confirm the successful labeling of the protein by SDS-PAGE (which may show a mobility shift), UV-Vis spectroscopy (for fluorescent probes), or mass spectrometry.
Application Notes and Protocols: L-2,5-Dihydrophenylalanine in Cell Culture and Sarcoma 180 Cells
A comprehensive review of the current scientific literature reveals a significant lack of available data regarding the application of L-2,5-Dihydrophenylalanine (L-2,5-DHPA) in cell culture, specifically concerning its effects on Sarcoma 180 (S-180) cells. Research on L-2,5-DHPA is primarily centered on its biosynthesis as an antibiotic by Streptomyces arenae[1]. There are no published studies detailing its cytotoxic effects, mechanism of action, or experimental protocols for its use in cancer cell lines, including Sarcoma 180.
Therefore, it is not possible to provide detailed application notes, quantitative data, or experimental protocols for this compound in this context.
However, extensive research exists for the isomeric compound L-3,4-Dihydrophenylalanine (L-DOPA) and its analogs, which have demonstrated antitumor activity in various cancer models.[2][3][4] This document will provide an overview of the available information on L-DOPA and its related compounds as a potential alternative for researchers interested in the anticancer properties of dihydroxyphenylalanine derivatives.
Alternative Focus: L-DOPA and its Analogs in Cancer Research
L-DOPA, a well-known precursor to the neurotransmitter dopamine (B1211576), and its analogs have been investigated for their antitumor properties.[3][4] The primary proposed mechanism for their cytotoxic effect is the inhibition of DNA synthesis.[2]
Quantitative Data Summary: Antitumor Activity of L-DOPA Analogs
While specific data for Sarcoma 180 cells is limited, studies on other cancer cell lines, such as human and murine leukemia and melanoma, provide insights into the potential efficacy of these compounds. The following table summarizes the inhibitory concentrations of various L-DOPA analogs on DNA synthesis.
| Compound | Cell Line(s) | IC50 (DNA Polymerase α) | IC50 (Thymidine Incorporation) | Reference |
| Levodopa (L-DOPA) | Human and Murine Melanoma | 1 - 10 µM | Not specified | [2] |
| Dopamine | Human and Murine Melanoma | 1 - 10 µM | 4.8 µM (permeabilized cells) | [2] |
| 3,4-Dihydroxybenzylamine | P388 and L1210 Leukemia | Not specified | 0.1 - 1.0 mM | [4] |
| 2,3-Dihydroxybenzylamine | P388 and L1210 Leukemia | Not specified | 0.1 - 1.0 mM | [4] |
| 2,5-Dihydroxybenzylamine | P388 and L1210 Leukemia | Potent in vitro | Inactive in vivo | [4] |
| 2,3,4-Trihydroxybenzylamine | P388 and L1210 Leukemia | Not specified | 0.01 - 1.0 mM | [4] |
| 3,4,5-Trihydroxybenzylamine | P388 and L1210 Leukemia | Not specified | 0.01 - 1.0 mM | [4] |
Experimental Protocols
Detailed experimental protocols for the use of a specific compound like L-2,5-DHPA in Sarcoma 180 cells cannot be provided due to the absence of published research. However, a general protocol for culturing Sarcoma 180 cells and a methodology for assessing cytotoxicity, which could be adapted for testing new compounds, are outlined below.
Protocol 1: General Culture of Sarcoma 180 (S-180) Cells
This protocol is based on standard cell culture techniques for this cell line.
Materials:
-
Sarcoma 180 cell line (e.g., ATCC® TIB-66™)
-
Complete growth medium:
-
RPMI-1640 Medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a 5% CO₂ atmosphere.
-
Monitor cell growth daily.
-
When cells reach 80-90% confluency, subculture them.
-
-
Subculturing:
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Add 4-5 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing pre-warmed complete growth medium.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This is a general protocol to assess the effect of a compound on cell viability.
Materials:
-
Sarcoma 180 cells in logarithmic growth phase
-
Test compound (e.g., L-DOPA or its analogs, dissolved in a suitable solvent)
-
96-well cell culture plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest and count Sarcoma 180 cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
-
Visualizations
Due to the lack of specific data for this compound, creating signaling pathway diagrams or detailed experimental workflows for its effect on Sarcoma 180 cells would be speculative. However, a general workflow for screening a novel compound for anticancer activity can be represented.
References
- 1. Biosynthesis of the antibiotic 2,5-dihydrophenylalanine by Streptomyces arenae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levodopa and dopamine analogs as DNA polymerase inhibitors and antitumor agents in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levodopa and dopamine analogs: melanin precursors as antitumor agents in experimental human and murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levodopa and dopamine analogs: dihydroxy and trihydroxybenzylamines as novel quinol antitumor agents in experimental leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of L-2,5-Dihydrophenylalanine Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein synthesis, turnover, and localization is fundamental to understanding cellular physiology and disease. Non-canonical amino acid tagging (NCAT) has emerged as a powerful technique for metabolic labeling of proteins. This method involves the introduction of an amino acid analog that is incorporated into newly synthesized proteins in place of a canonical amino acid. L-2,5-Dihydrophenylalanine (DHP) is a structural analog of phenylalanine and can be utilized by the cell's translational machinery. Once incorporated, DHP-containing proteins can be identified and quantified using mass spectrometry (MS), owing to the mass shift DHP introduces relative to phenylalanine. This application note provides a comprehensive overview and detailed protocols for the use of DHP in quantitative proteomics. While specific literature on DHP in proteomics is limited, the protocols provided herein are based on established principles of NCAT and are adaptable for this purpose.
Principle of the Method
The workflow for DHP-based proteomic analysis begins with the introduction of DHP into the cell culture medium. During active protein synthesis, DHP is charged to tRNAPhe and incorporated into nascent polypeptide chains in place of phenylalanine. Following a labeling period, cells are harvested, and proteins are extracted. The proteome is then enzymatically digested, typically with trypsin, to generate peptides. These peptides are subsequently analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer detects peptides containing DHP as having a specific mass shift compared to their phenylalanine-containing counterparts. This allows for the identification and quantification of newly synthesized proteins. Quantitative analysis can be performed using various MS-based strategies, such as Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA), to compare protein expression between different states.[1][2]
Experimental Workflows and Principles
The following diagrams illustrate the key processes involved in the mass spectrometry analysis of DHP-labeled proteins.
Caption: A general workflow for DHP-based proteomics experiments.
Caption: DHP incorporation into proteins via the native translational machinery.
Experimental Protocols
Protocol 1: Cell Culture and DHP Labeling
This protocol is a general guideline and should be optimized for the specific cell line and experimental goals.
Materials:
-
Cell line of interest
-
Complete cell culture medium (ensure it is phenylalanine-free for optimal labeling, or at reduced phenylalanine concentrations)
-
This compound (DHP)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Standard cell culture flasks, plates, and incubator
Procedure:
-
Cell Seeding: Plate cells at a density that will result in approximately 70-80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours in their standard complete medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing phenylalanine-free medium with DHP. The final concentration of DHP may require optimization, but a starting point is to replace the normal phenylalanine concentration (typically ~0.4 mM) with an equimolar amount of DHP. Also, add dFBS to the desired final concentration (e.g., 10%).
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells twice with pre-warmed sterile PBS to remove residual phenylalanine.
-
Add the prepared DHP-containing labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired labeling period. This can range from a few hours to 24 hours or more, depending on the protein synthesis rates of the cell line and the experimental question.
-
Harvesting:
-
After the labeling period, place the culture plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to protein extraction (Protocol 2).
-
Protocol 2: Protein Extraction and Digestion
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 Solid Phase Extraction (SPE) cartridges
Procedure:
-
Cell Lysis: Add ice-cold lysis buffer to the washed cell monolayer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes.
-
-
In-solution Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Digestion Quenching and Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Activate a C18 SPE cartridge with acetonitrile (B52724), then equilibrate with 0.1% formic acid in water.[3]
-
Load the acidified peptide sample onto the cartridge.
-
Wash the cartridge with 0.1% formic acid in water.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis
Materials:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Thermo Orbitrap or Sciex TripleTOF).
-
HPLC columns (e.g., C18 reverse-phase column).
-
Mobile phases: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
Procedure:
-
Sample Resuspension: Reconstitute the dried peptides in a suitable volume of Solvent A.
-
LC Separation: Inject the peptide sample onto the HPLC column. Separate the peptides using a gradient of Solvent B over a defined period (e.g., 60-120 minutes). The flow rate should be appropriate for the column dimensions (e.g., 300 nL/min for nano-LC).[4]
-
Mass Spectrometry:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Acquire a full MS scan over a mass range of m/z 350-1500.
-
Select the top N most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Acquire MS/MS scans for the fragmented ions.
-
Use a dynamic exclusion list to prevent repeated fragmentation of the same precursor ion.
-
Protocol 4: Data Analysis
Software:
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer, Spectronaut).
-
A protein sequence database (e.g., UniProt).
Procedure:
-
Database Searching: Use the acquired raw MS data to search against a protein sequence database.
-
Modification Settings: Crucially, include a variable modification for the mass shift corresponding to the incorporation of DHP in place of phenylalanine.
-
Mass of Phenylalanine (C9H11NO2): 165.07898 Da
-
Mass of DHP (C9H11NO2): 165.07898 Da. Note: DHP is an isomer of Phenylalanine, so it has the same mass. However, its retention time in reverse-phase chromatography will be different due to its different polarity. Therefore, the identification strategy will rely on separating DHP-containing peptides chromatographically and potentially on subtle differences in fragmentation patterns.
-
Alternatively, if a stable isotope-labeled DHP (e.g., with 13C or 2H) is used, the corresponding mass shift should be specified as a variable modification. For example, for DHP with 5 deuterium (B1214612) atoms, the mass shift would be +5.0315 Da.
-
-
Quantification: Perform label-free quantification (LFQ) by comparing the peak intensities of identified peptides between different experimental conditions.
-
Data Filtering and Interpretation: Filter the results to a desired false discovery rate (FDR), typically 1%. The output will be a list of identified and quantified proteins. Perform further analysis, such as volcano plots and pathway analysis, to identify significantly regulated proteins.
Data Presentation
Quantitative proteomics data should be presented in a clear and structured format to allow for easy interpretation and comparison between samples.
Table 1: Example of Quantified Proteins from a DHP-Labeling Experiment
| Protein Accession | Gene Name | Description | Log2 Fold Change (DHP/Control) | p-value |
| P02768 | ALB | Serum albumin | 1.58 | 0.002 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.12 | 0.654 |
| P08238 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.10 | 0.001 |
| P62258 | KRT10 | Keratin, type I cytoskeletal 10 | -1.75 | 0.015 |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 0.95 | 0.041 |
This table represents example data and is for illustrative purposes only.
Table 2: Identification of DHP-Containing Peptides (using a hypothetical deuterated DHP-d5)
| Peptide Sequence | Precursor m/z | Mass Shift (Da) | Protein |
| (K)VLPVPQK(A) | 457.29 | +5.0315 | Vimentin |
| (R)LIIE(F)YCSK(D) | 621.81 | +5.0315 | Tubulin beta chain |
| (K)DL(F)LEEHNTENK(L) | 812.39 | +5.0315 | Elongation factor 1-alpha 1 |
This table illustrates how peptides containing a stable isotope-labeled DHP would be identified, with 'F' in parentheses indicating the site of incorporation. The mass shift corresponds to the specific isotope used.
Applications in Research and Drug Development
-
Monitoring Protein Synthesis: DHP labeling allows for the specific identification of newly synthesized proteins, providing insights into cellular responses to various stimuli.
-
Biomarker Discovery: By comparing the proteomes of healthy versus diseased cells or tissues after DHP labeling, novel biomarkers can be identified.[1][5]
-
Drug Mechanism of Action: This technique can be used to understand how a drug affects protein synthesis and turnover, helping to elucidate its mechanism of action.[2]
-
Personalized Medicine: Understanding how individual patient cells respond to treatments at the level of protein synthesis can inform personalized therapeutic strategies.[6]
References
- 1. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics Solutions of Drug Mechanism of Action - Creative Proteomics [creative-proteomics.com]
- 3. A Novel Method for Creating a Synthetic L-DOPA Proteome and In Vitro Evidence of Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Quantitative Proteomic Approach for High-Throughput Quantitative Profiling of Small GTPases in Brain Tissues of Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomics and Its Current Application in Biomedical Area: Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-2,5-Dihydrophenylalanine in Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the non-canonical amino acid L-2,5-Dihydrophenylalanine (DHP) in protein engineering. While specific quantitative data and detailed protocols for DHP are emerging, the information presented herein is substantially informed by research on the structurally and functionally similar non-canonical amino acid, L-3,4-dihydroxyphenylalanine (L-DOPA). DHP's unique characteristic is its "masked" ketone functional group, which, after incorporation into a protein and subsequent deprotection, provides a bioorthogonal handle for a variety of chemical modifications.
Introduction to this compound (DHP) in Protein Engineering
This compound is a synthetic amino acid that can be site-specifically incorporated into proteins using genetic code expansion techniques.[1][2][3][4] The key feature of DHP is its dihydrophenyl ring, which can be readily oxidized to reveal a reactive ketone group. This "masked" ketone functionality makes DHP a powerful tool for protein engineers, as it remains inert within the cellular environment until its specific activation. This allows for precise control over subsequent chemical modifications.
The primary methodology for incorporating DHP into a target protein is through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognizes a unique codon, typically the amber stop codon (UAG).[3][4] This system allows for the insertion of DHP at any desired position within the protein sequence.
Key Applications
The introduction of a ketone handle at a specific site on a protein opens up a vast array of applications in basic research and drug development:
-
Site-Specific Protein Labeling: The ketone group can be selectively targeted with a variety of probes containing hydrazide or aminooxy moieties for fluorescent labeling, biotinylation, or the attachment of other reporter molecules.[5]
-
Protein-Protein Cross-linking: Bifunctional cross-linkers with hydrazide or aminooxy groups can be used to trap and identify protein interaction partners.[6]
-
Enzyme Engineering: The introduction of a ketone group in or near an enzyme's active site can be used to probe enzyme mechanisms or to create novel catalytic activities.
-
Antibody-Drug Conjugate (ADC) Development: DHP can be incorporated into antibodies to provide a specific site for the covalent attachment of cytotoxic drugs, leading to more homogeneous and potent ADCs.
-
Biomaterial Science: The reactive ketone handle can be used to cross-link protein monomers to form hydrogels and other biomaterials with tailored properties.
Quantitative Data for Non-Canonical Amino Acid Incorporation
While specific data for this compound is limited, the following table summarizes typical quantitative outcomes for the site-specific incorporation of the related amino acid L-DOPA into the superfolder green fluorescent protein (sfGFP) using an in vitro protein synthesis system.[2][4] This data provides a valuable reference for the optimization of DHP incorporation.
| Parameter | Optimized Value/Result | Protein Context | Reference |
| Protein Yield | 2.24 µg in a 20 µL reaction | sfGFP | [2][4] |
| Incorporation Efficiency | ~83% | GFP | [7] |
| Optimal ncAA Concentration | 1 mM | sfGFP | [2][4] |
| Optimal aaRS Concentration | 5 µM | sfGFP | [2][4] |
| Optimal DNA Template | 30 ng/µL | sfGFP | [4] |
| DOPARS Kd for L-DOPA | 11.7 µM | N/A | [2][4] |
Experimental Protocols
The following protocols are generalized for the incorporation and modification of DHP. They are based on established methods for other non-canonical amino acids and should be optimized for the specific protein of interest and experimental setup.
Protocol 1: Site-Specific Incorporation of this compound in E. coli
This protocol describes the expression of a target protein containing a single DHP residue at a position encoded by an amber (UAG) stop codon.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a UAG codon at the desired position
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase for DHP (DHP-RS) and its cognate tRNA
-
This compound (DHP)
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Minimal media (if required for reducing background incorporation of natural amino acids)
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)
Procedure:
-
Co-transform the E. coli expression strain with the plasmid for the target protein and the DHP-RS/tRNA plasmid.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium (or minimal medium) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add DHP to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the target protein using standard procedures (e.g., affinity chromatography).
-
Confirm the incorporation of DHP by mass spectrometry.
Protocol 2: Deprotection of DHP to Unmask the Ketone Handle
This protocol describes the oxidation of the dihydrophenyl ring of an incorporated DHP residue to generate a reactive ketone.
Materials:
-
Purified protein containing DHP
-
Sodium periodate (B1199274) (NaIO4) solution (freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
-
Dissolve the purified DHP-containing protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Add a freshly prepared solution of sodium periodate to the protein solution. A final concentration of 1-5 mM NaIO4 is a good starting point.
-
Incubate the reaction on ice for 30-60 minutes.
-
Quench the reaction by adding a molar excess of a reducing agent like glycerol (B35011) or by buffer exchange.
-
Remove the excess periodate and byproducts by passing the reaction mixture through a desalting column.
-
The protein now contains an exposed ketone handle and is ready for bioorthogonal conjugation.
Protocol 3: Bioorthogonal Labeling of a Ketone-Containing Protein
This protocol describes the labeling of the unmasked ketone handle with a hydrazide-functionalized fluorescent dye.
Materials:
-
Ketone-containing protein from Protocol 2
-
Hydrazide-functionalized fluorescent dye (e.g., Alexa Fluor 488 hydrazide)
-
Labeling buffer (e.g., PBS, pH 6.0-7.0)
-
Desalting column
Procedure:
-
Dissolve the ketone-containing protein in the labeling buffer.
-
Add a 10-50 fold molar excess of the hydrazide-functionalized fluorescent dye to the protein solution.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
Remove the unreacted dye by passing the reaction mixture through a desalting column.
-
Determine the labeling efficiency by measuring the absorbance of the protein and the dye.
-
The labeled protein can be visualized by SDS-PAGE and fluorescence imaging.
Visualizations
Workflow for Genetic Incorporation of DHP
Caption: Workflow for site-specific incorporation of this compound.
Bioorthogonal Modification of DHP-Containing Protein
Caption: Deprotection of DHP and subsequent bioorthogonal labeling.
Studying a Signaling Pathway with a Labeled Protein
Caption: Use of a DHP-labeled protein to study a signaling pathway.
References
- 1. Genetic Incorporation of Biosynthesized L-dihydroxyphenylalanine (DOPA) and Its Application to Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Directed evolution of an improved aminoacyl-tRNA synthetase for incorporation of L-3,4-dihydroxyphenylalanine (L-DOPA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioorthogonal Reactions of L-2,5-Dihydrophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2,5-Dihydrophenylalanine (DHPA) is a non-canonical amino acid that possesses a unique reactive handle for bioorthogonal chemistry. Its inherent conjugated diene system makes it an ideal substrate for [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. This allows for the selective modification of biomolecules containing DHPA with a complementary dienophile, enabling applications in drug delivery, protein labeling, and diagnostics. Unlike traditional click chemistry which often relies on the introduction of azide (B81097) or alkyne functionalities, the diene moiety of DHPA is genetically encodable, offering a streamlined approach to bioconjugation.
These application notes provide an overview of the two primary Diels-Alder-based bioconjugation strategies for DHPA: the normal-electron-demand Diels-Alder reaction with maleimides and the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. While specific quantitative data and optimized protocols for this compound are not extensively available in the current literature, the following sections provide detailed protocols and data from analogous diene-containing systems to serve as a strong starting point for researchers.
Reaction Pathways
The core of DHPA's utility in bioconjugation lies in its ability to participate in Diels-Alder reactions. Two key pathways are highlighted:
-
Normal-Electron-Demand Diels-Alder Reaction: The electron-rich diene of DHPA reacts with an electron-poor dienophile, such as a maleimide-functionalized molecule. This reaction is efficient and can be accelerated in aqueous solutions.
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: The diene of DHPA reacts with an electron-poor diene, such as a tetrazine. This class of reactions is known for its exceptionally fast kinetics.
Quantitative Data Summary
The following tables summarize kinetic data from analogous diene-dienophile reactions, which can be used as a reference for designing experiments with this compound. Note: This data is not derived directly from reactions involving this compound and should be considered as a starting point for optimization.
Table 1: Reaction Rates of Diene-Modified Biomolecules with Maleimide Dienophiles
| Diene Structure (on Antibody) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) in Aqueous Buffer (22°C) | Reference |
| Cyclopentadiene derivative | 77 | [1][2] |
| Substituted Furan derivative | 18 | [1][2] |
| Acyclic diene derivative | 2.6 - 5.5 | [1][2] |
Table 2: Reaction Rates of Dienes with Tetrazine Dienophiles (iEDDA)
| Diene | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | 9:1 Methanol:Water | |
| norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~1 | Methanol |
Experimental Protocols
Disclaimer: The following protocols are generalized based on established procedures for Diels-Alder bioconjugation of other diene-containing biomolecules.[3][4] Optimization of reaction conditions (e.g., concentration, temperature, pH, and reaction time) will be necessary for this compound-specific applications.
Protocol 1: Normal-Electron-Demand Diels-Alder Conjugation of a DHPA-Containing Protein with a Maleimide-Functionalized Molecule
Objective: To covalently link a maleimide-containing molecule (e.g., a drug, fluorophore) to a protein incorporating this compound.
Materials:
-
DHPA-containing protein (purified)
-
Maleimide-functionalized molecule of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the maleimide-functionalized molecule
-
Desalting column or dialysis cassette for purification
-
Analytical instrumentation (e.g., SDS-PAGE, Mass Spectrometry, HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the DHPA-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the maleimide-functionalized molecule in DMSO at a concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
To the protein solution, add the maleimide-functionalized molecule stock solution to achieve a desired molar excess (typically 5-20 fold excess of the maleimide). Note: The final concentration of DMSO in the reaction mixture should be kept low (ideally <5%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C with gentle agitation. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific diene and dienophile.[3]
-
-
Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by analyzing small aliquots of the reaction mixture at different time points using SDS-PAGE (observing a shift in the protein band) or mass spectrometry (detecting the mass of the conjugate).
-
-
Purification of the Conjugate:
-
Once the reaction is complete, remove the excess unreacted maleimide-functionalized molecule by using a desalting column or by dialysis against the reaction buffer.
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the precise mass of the conjugate and calculate the number of conjugated molecules per protein.
-
UV-Vis Spectroscopy: If the conjugated molecule has a distinct absorbance spectrum.
-
HPLC: To assess the purity of the conjugate.
-
-
Protocol 2: Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation of a DHPA-Containing Biomolecule with a Tetrazine-Functionalized Probe
Objective: To rapidly and specifically label a biomolecule containing this compound with a tetrazine-functionalized probe (e.g., a fluorescent dye, biotin).
Materials:
-
DHPA-containing biomolecule (e.g., protein, peptide)
-
Tetrazine-functionalized probe
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or aqueous buffer for dissolving the tetrazine probe
-
Desalting column or size-exclusion chromatography for purification
-
Analytical instrumentation (e.g., Fluorescence spectroscopy, Mass Spectrometry)
Procedure:
-
Preparation of Reactants:
-
Dissolve the DHPA-containing biomolecule in the reaction buffer to the desired concentration (e.g., 10 µM - 1 mM).
-
Prepare a stock solution of the tetrazine-functionalized probe in DMSO or an appropriate aqueous buffer.
-
-
iEDDA Ligation:
-
Add the tetrazine probe stock solution to the solution of the DHPA-containing biomolecule. A small molar excess of the tetrazine probe (e.g., 1.1-2 equivalents) is often sufficient due to the high reaction rate.
-
The reaction is typically very fast and can proceed to completion within minutes to a few hours at room temperature.
-
-
Purification of the Conjugate:
-
Remove any unreacted tetrazine probe by a desalting column or size-exclusion chromatography.
-
-
Characterization of the Labeled Biomolecule:
-
Confirm the successful ligation using appropriate analytical methods:
-
Mass Spectrometry: To verify the mass of the labeled biomolecule.
-
Fluorescence Spectroscopy: If a fluorescent tetrazine probe was used, measure the fluorescence of the conjugate.
-
SDS-PAGE with fluorescence imaging: To visualize the specifically labeled protein.
-
-
Visualizations
Caption: General workflow for Diels-Alder bioconjugation.
Caption: Diels-Alder reaction pathways for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing L-2,5-Dihydrophenylalanine (DHPA) Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the site-specific incorporation of the non-canonical amino acid (ncAA) L-2,5-Dihydrophenylalanine (DHPA) into proteins.
Disclaimer: this compound (DHPA) is a structural analog of L-3,4-dihydroxyphenylalanine (L-DOPA). Currently, there is a greater volume of published research and data available for L-DOPA incorporation. The guidance provided here is based on established principles for ncAA incorporation and leverages specific examples and data from L-DOPA research, which are expected to be highly relevant for optimizing DHPA incorporation. However, empirical validation and optimization for your specific protein and experimental setup are critical.
Troubleshooting Guides
This section addresses common issues encountered during the incorporation of DHPA into proteins using amber stop codon suppression technology.
Issue 1: Low Protein Yield
| Potential Cause | Recommended Solution |
| Suboptimal DHPA Concentration | Titrate DHPA concentration in the growth media. For a related amino acid, L-DOPA, concentrations around 1 mM have been shown to be effective, with increased concentrations leading to higher incorporation efficiency.[1] |
| Toxicity of DHPA to Host Cells | Perform a toxicity assay to determine the maximum tolerable concentration of DHPA for your expression host. If toxicity is observed, consider using a lower concentration, a shorter induction time, or a more robust expression strain. |
| Inefficient Aminoacyl-tRNA Synthetase (aaRS) | - Use an aaRS that has been specifically evolved for DHPA or a close analog. - Sequence your aaRS plasmid to confirm its integrity. - Increase the expression level of the aaRS by using a stronger promoter or a higher copy number plasmid. |
| Low tRNA Suppressor Levels | - Increase the copy number of the suppressor tRNA plasmid.[2] - Co-express multiple copies of the tRNA gene. - Use engineered tRNA variants with improved stability and recognition by the host's translational machinery.[2][3] |
| Competition with Release Factor 1 (RF1) | - Use an E. coli strain with a genomically recoded sense codon for the amber stop codon (UAG) and a deleted RF1. - In cell-free protein synthesis (CFPS) systems, omit RF1 from the reaction mixture.[4] |
| Codon Usage Bias | Optimize the codon usage of your target gene for the expression host to improve translation elongation and overall protein yield.[5][6][7] |
Issue 2: Low DHPA Incorporation Efficiency (High Truncation)
| Potential Cause | Recommended Solution |
| Inefficient aaRS Aacylation | - Ensure the aaRS is expressed and active. Verify its expression via Western blot. - Consider using a more active, evolved aaRS variant. |
| Competition with Tyrosine | - Use a tyrosine-auxotrophic host strain and grow cells in minimal media lacking tyrosine but supplemented with DHPA.[1] - Increase the concentration of DHPA relative to any residual tyrosine in the media. |
| Poor DHPA Uptake by Cells | - If using whole cells, investigate if specific amino acid transporters are required for DHPA uptake. - Consider using a cell-free protein synthesis (CFPS) system to bypass cellular uptake issues.[4] |
| Suboptimal Ribosomal Recognition of Aminoacylated tRNA | Use engineered tRNA variants that are better recognized by the host ribosome and elongation factors.[3][8] |
Issue 3: Misincorporation of Canonical Amino Acids (e.g., Tyrosine)
| Potential Cause | Recommended Solution |
| Lack of aaRS Specificity | - Use a highly selective, evolved aaRS. Some aaRS variants have been engineered to better discriminate between L-DOPA and tyrosine.[1] - Perform negative selection during aaRS evolution to select against the incorporation of canonical amino acids. |
| High Intracellular Tyrosine Concentration | - Employ a tyrosine-auxotrophic host strain and use minimal media without tyrosine.[1] - For cell-free systems, omit tyrosine from the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to optimize DHPA incorporation?
A1: The first and most critical step is to ensure you are using an orthogonal translation system (OTS) – a matched pair of an aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA – that is specifically evolved for DHPA or a very close structural analog. The specificity of the aaRS for DHPA over canonical amino acids, particularly tyrosine, is paramount for high-fidelity incorporation.
Q2: How can I quantify the incorporation efficiency of DHPA?
A2: The most common and accurate method is mass spectrometry (MS). By analyzing the intact protein or digested peptide fragments, you can determine the mass shift corresponding to DHPA incorporation versus truncation or misincorporation of other amino acids.[1] Other methods like HPLC can also be used to quantify free DHPA and estimate its consumption.[9][10][11]
Q3: Should I use a whole-cell expression system or a cell-free protein synthesis (CFPS) system?
A3: Both systems have their advantages.
-
Whole-cell systems (e.g., E. coli) are cost-effective for large-scale production. However, you may face challenges with DHPA toxicity and cellular uptake. Using engineered strains, such as those lacking release factor 1 (RF1) or being auxotrophic for tyrosine, can significantly improve efficiency.
-
Cell-free protein synthesis (CFPS) systems offer greater control over the reaction components.[4] You can directly provide high concentrations of DHPA and the orthogonal translation system components while eliminating competing factors like release factors and endogenous amino acids.[4] This makes CFPS an excellent choice for initial optimization and for producing smaller quantities of highly pure DHPA-containing protein.
Q4: How does the position of the amber stop codon (UAG) in my gene affect incorporation efficiency?
A4: The local sequence context around the UAG codon can influence suppression efficiency. Some studies suggest that the nucleotides immediately following the stop codon can affect the binding of the suppressor tRNA and the rate of incorporation. If you are experiencing low efficiency at a particular site, you might consider testing other sites within your protein of interest.
Q5: Are there any specific media recommendations for expressing proteins with DHPA?
A5: Yes. To minimize competition from endogenous tyrosine, it is highly recommended to use a minimal medium if your expression host is not a tyrosine auxotroph.[1] If you are using a tyrosine-auxotrophic strain, you can use a defined minimal medium that lacks tyrosine and is supplemented with DHPA and any other required amino acids.
Quantitative Data on ncAA Incorporation
The following table summarizes quantitative data on the incorporation efficiency of L-DOPA, a close analog of DHPA. This data can serve as a useful reference for what might be achievable with an optimized DHPA incorporation system.
| Protein | Expression System | aaRS Variant | L-DOPA Conc. | Media | Incorporation Efficiency (%) | Reference |
| GFP Y66DOPA S205C | E. coli | Gen 1 DOPA-RS | 1 mM | Complex | 55 | [1] |
| GFP Y66DOPA S205C | E. coli | Gen 2 DOPA-RS | 1 mM | Complex | 67 | [1] |
| GFP Y66DOPA S205C | E. coli | Gen 1 DOPA-RS | Increased | Complex | ~83 | [1] |
| GFP Y66DOPA S205C | E. coli | Gen 2 DOPA-RS | Increased | Complex | ~83 | [1] |
| sfGFP | CFPS (RF1/2 depleted) | DOPARS | Optimized | N/A | 100 | [4] |
Experimental Protocols
Protocol 1: General Protocol for DHPA Incorporation in E. coli
-
Transformation: Co-transform your E. coli expression strain (a tyrosine auxotroph is recommended) with two plasmids:
-
A plasmid encoding your gene of interest with an in-frame amber (UAG) codon at the desired incorporation site.
-
A plasmid encoding the orthogonal aaRS-tRNA pair for DHPA.
-
-
Starter Culture: Inoculate a single colony into 5 mL of rich media (e.g., LB) with appropriate antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate 1 L of minimal media (supplemented with all amino acids except tyrosine) with the overnight culture. Add appropriate antibiotics.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add DHPA to a final concentration of 1 mM (or your optimized concentration). Induce protein expression by adding the appropriate inducer (e.g., IPTG).
-
Expression: Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.
-
Harvesting and Analysis: Harvest the cells by centrifugation. Purify the protein using standard methods. Analyze the incorporation efficiency by mass spectrometry.
Protocol 2: Quantification of DHPA Incorporation by Mass Spectrometry
-
Protein Purification: Purify the DHPA-containing protein to a high degree of purity to remove contaminating proteins.
-
Sample Preparation:
-
Intact Mass Analysis: Desalt the purified protein using a C4 ZipTip or similar method.
-
Peptide Mapping: Denature, reduce, and alkylate the protein. Digest the protein with a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Intact Mass: Infuse the desalted protein into an ESI-MS instrument and acquire the spectrum. Deconvolute the spectrum to determine the average molecular weight. Compare the observed mass with the theoretical mass of the protein with and without DHPA.
-
Peptide Mapping: Separate the digested peptides using reverse-phase HPLC coupled to a mass spectrometer. Acquire MS/MS data for the peptides.
-
-
Data Analysis: Search the MS/MS data against a protein database containing the sequence of your target protein. Look for peptides containing the DHPA modification at the target site. The presence and relative abundance of this peptide compared to the truncated or misincorporated versions will give you the incorporation efficiency.
Visualizations
Caption: Workflow for DHPA Incorporation in E. coli.
Caption: Troubleshooting Logic for DHPA Incorporation.
Caption: Orthogonal Translation System for DHPA Incorporation.
References
- 1. Directed evolution of an improved aminoacyl-tRNA synthetase for incorporation of L-3,4-dihydroxyphenylalanine (L-DOPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Incorporation of DOPA into Proteins Free from Competition with Endogenous Translation Termination Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Codon-optimization in gene therapy: promises, prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The simple and rapid quantification method for L-3,4-dihydroxyphenylalanine (L-DOPA) from plant sprout using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Growth of E. coli with L-2,5-Dihydrophenylalanine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering poor growth of Escherichia coli when using L-2,5-Dihydrophenylalanine (DHP) for recombinant protein expression or other applications.
Frequently Asked Questions (FAQs)
Q1: Why is my E. coli culture growing poorly after adding this compound (DHP)?
A1: Poor growth in the presence of DHP is often due to its toxic effects as a phenylalanine analogue. DHP is incorporated into cellular proteins in place of phenylalanine, which can lead to the production of non-functional or misfolded proteins.[1][2] This can disrupt essential cellular processes and inhibit growth. When DHP is the sole phenylalanine source, E. coli growth can become non-steady-state and asymptotically inhibited.[1][2]
Q2: Can I completely replace phenylalanine with DHP in my culture medium?
A2: It is not recommended to completely replace phenylalanine with DHP, especially for sustained growth. While E. coli can initially grow with DHP as the sole phenylalanine analogue, this leads to non-logarithmic growth and eventual inhibition.[1][2] A mixture of DHP and phenylalanine is more likely to support steady-state, logarithmic growth, although the growth rate will likely be reduced in proportion to the extent of DHP incorporation.[1][2]
Q3: What is the optimal concentration of DHP to use?
A3: The optimal concentration of DHP is application-dependent and requires empirical determination. It is a balance between achieving the desired level of incorporation and minimizing toxicity. Start with a low concentration of DHP and titrate upwards while monitoring cell growth (OD600) and, if applicable, protein expression and incorporation efficiency. It is also crucial to consider the ratio of DHP to natural phenylalanine in the medium.
Q4: My protein of interest is not being expressed or is found in inclusion bodies. Could DHP be the cause?
A4: Yes, the incorporation of DHP can lead to protein misfolding and aggregation, resulting in the formation of insoluble inclusion bodies.[3] This is a common issue when expressing recombinant proteins, and the presence of a non-canonical amino acid can exacerbate it. To mitigate this, you can try optimizing expression conditions such as lowering the induction temperature, using a weaker promoter, or co-expressing molecular chaperones.[3][4][5]
Q5: Are there specific E. coli strains that are better suited for working with DHP?
A5: While the initial studies on DHP incorporation used phenylalanine-requiring auxotrophs (e.g., ATCC 9723f), modern approaches for incorporating non-canonical amino acids often utilize engineered strains.[1][2] Strains with modified genomes, such as those with altered tRNA synthetases or knockout of release factor 1 (RF1), can improve the efficiency and fidelity of non-canonical amino acid incorporation.[6][7] For general protein expression, strains like BL21(DE3) and its derivatives are commonly used, but may require optimization for use with DHP.[4][8]
Troubleshooting Guide
Problem 1: No or very slow growth after adding DHP.
| Possible Cause | Recommended Solution |
| DHP concentration is too high. | Decrease the concentration of DHP. Perform a dose-response experiment to find the optimal concentration that allows for acceptable growth. |
| Complete absence of natural phenylalanine. | Supplement the medium with a low concentration of phenylalanine. The ratio of DHP to phenylalanine is critical for maintaining steady-state growth.[1][2] |
| Toxicity to the specific E. coli strain. | Try a different E. coli strain. Some strains may be more tolerant to the toxic effects of DHP. Consider using a phenylalanine auxotroph to better control the incorporation ratio. |
| Inadequate media composition. | Ensure the growth medium is rich enough to support the cells under the stress of DHP incorporation. Use a well-established medium like LB or TB and ensure proper aeration.[9] |
Problem 2: Culture grows initially, then stops or lyses.
| Possible Cause | Recommended Solution |
| Accumulation of toxic proteins. | Lower the induction temperature (e.g., 18-25°C) after adding DHP to reduce the rate of protein synthesis and allow more time for proper folding.[3][5] |
| Metabolic burden. | Reduce the metabolic load on the cells by using a lower copy number plasmid or a weaker, more tightly regulated promoter for your gene of interest.[4] |
| Inducer concentration is too high. | If expressing a recombinant protein, lower the concentration of the inducer (e.g., IPTG) to reduce the expression level and associated toxicity.[5] |
Experimental Protocols
Protocol 1: Determining Optimal DHP and Phenylalanine Concentrations
-
Prepare Media: Prepare a series of sterile culture tubes or a 96-well plate with your chosen growth medium (e.g., M9 minimal medium to control amino acid composition).
-
Create a Gradient: Create a two-dimensional gradient of DHP and L-phenylalanine concentrations. For example:
-
DHP concentrations: 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM.
-
L-phenylalanine concentrations: 0 mM, 0.05 mM, 0.1 mM, 0.5 mM.
-
-
Inoculation: Inoculate all wells with your E. coli strain at a starting OD600 of ~0.05.
-
Incubation: Incubate at the desired temperature (e.g., 37°C) with shaking.
-
Monitor Growth: Measure the OD600 at regular intervals (e.g., every hour for 8-12 hours) using a spectrophotometer or plate reader.
-
Data Analysis: Plot the growth curves for each condition. Determine the concentration ratio of DHP to phenylalanine that provides an acceptable growth rate for your experiment.
Visualizations
Troubleshooting Workflow for Poor E. coli Growth with DHP
References
- 1. Incorporation of this compound into Cell Proteins of Escherichia coli and Sarcoma 180 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of this compound into cell proteins of Escherichia coli and sarcoma 180 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. tebubio.com [tebubio.com]
- 5. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 9. Growth and Maintenance of Escherichia coli Laboratory Strains - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of L-2,5-Dihydrophenylalanine in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of L-2,5-Dihydrophenylalanine (DHP) in cell culture experiments. Our guidance is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound (DHP) is an analog of the amino acid phenylalanine. In research, it may be used to investigate amino acid metabolism and its effects on cellular processes. Notably, it has been studied as a competitive inhibitor of indoleamine 2,3-dioxygenase and tryptophan oxygenase.[1]
It is important to distinguish DHP from the more commonly studied L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor to the neurotransmitter dopamine (B1211576) and a primary treatment for Parkinson's disease.[2][3] While both are phenylalanine derivatives, their biological activities and toxic mechanisms can differ. This guide primarily addresses potential toxicities analogous to those observed with similar compounds like L-DOPA, which are often related to oxidative stress.
Q2: What are the primary mechanisms of DHP-induced toxicity in cell culture?
While specific data on DHP is limited, the toxicity of similar phenylalanine analogs like L-DOPA is well-documented and likely shares overlapping mechanisms. The primary drivers of toxicity are believed to be:
-
Oxidative Stress: The oxidation of dihydroxyphenylalanine compounds can lead to the generation of reactive oxygen species (ROS), such as hydrogen peroxide and superoxide (B77818) radicals.[4][5][6] This can damage cellular components, including lipids, proteins, and DNA.[5] In the case of L-DOPA, its auto-oxidation can generate quinones, which are also cytotoxic.[7]
-
Protein Misfolding and Aggregation: There is evidence that L-DOPA, being structurally similar to L-tyrosine, can be mistakenly incorporated into newly synthesized proteins.[8][9][10] This can lead to protein misfolding, aggregation, and the formation of autofluorescent bodies, inducing cellular stress and toxicity through mechanisms independent of oxidative stress.[8][10]
-
Inhibition of Protein Synthesis: High concentrations of L-DOPA have been shown to inhibit protein synthesis in vivo.[11]
Q3: What are the common signs of DHP-induced toxicity in my cell cultures?
Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment, or blebbing.
-
Increased presence of apoptotic or necrotic markers.
-
Disruption of neuritic networks in neuronal cultures.[7]
-
Increased levels of intracellular ROS.
-
Formation of protein aggregates.[8]
Q4: How can I minimize the toxicity of DHP in my experiments?
Several strategies can be employed to mitigate DHP-induced toxicity:
-
Co-treatment with Antioxidants: The use of antioxidants is a primary strategy to combat ROS-mediated toxicity.[7] Commonly used antioxidants include:
-
Optimize DHP Concentration and Incubation Time: Use the lowest effective concentration of DHP and minimize the duration of exposure to reduce the cumulative toxic effects.
-
Use Freshly Prepared Solutions: DHP in solution, particularly in cell culture media, can oxidize over time, generating toxic byproducts.[12] It is recommended to prepare DHP solutions fresh for each experiment. Adding a stabilizing agent like ascorbic acid to the stock solution can also be beneficial.[14]
-
Consider the Cell Type: The susceptibility to DHP toxicity can vary between cell lines. For instance, dopaminergic neurons are particularly vulnerable to L-DOPA toxicity.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed shortly after DHP treatment. | Acute toxicity due to high DHP concentration or rapid ROS generation. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of DHP for your cell line. 2. Reduce the initial concentration of DHP used in your experiments. 3. Co-treat with a potent antioxidant like catalase or N-acetyl-L-cysteine to neutralize ROS.[5][12] |
| Gradual decrease in cell viability over a prolonged incubation period. | Cumulative toxicity from sustained oxidative stress or protein misincorporation. | 1. Shorten the incubation time with DHP. 2. Replenish the culture medium with fresh DHP and antioxidants periodically to reduce the buildup of toxic oxidation products. 3. If protein misincorporation is suspected, consider if your experimental goals can be achieved with shorter exposure times. |
| Inconsistent results between experiments. | Variability in the preparation and handling of DHP solutions. | 1. Always prepare DHP solutions fresh before each experiment. 2. Standardize the solvent and final concentration of the stock solution. 3. Consider adding ascorbic acid (e.g., 0.1% w/v) to your DHP stock solution to prevent oxidation.[14] |
| Neuronal cultures show significant neurite retraction and cell loss. | Neurotoxicity, a known issue with related compounds like L-DOPA. | 1. Co-administer neuroprotective antioxidants such as resveratrol (B1683913) or ascorbic acid.[7][13] 2. Use the lowest effective concentration of DHP. For L-DOPA, toxicity has been observed at concentrations as low as 25 µM in dopaminergic neurons.[7] |
Quantitative Data Summary
Table 1: Effect of Antioxidants on L-DOPA-Induced Toxicity
| Cell Type | L-DOPA Concentration | Antioxidant | Effect on Toxicity | Reference |
| Suspension-cultured carrot cells | 1 mM | Ascorbic acid, alpha-tocopherol | Restored cell growth | [4] |
| Rat mesencephalic neurons | 25-100 µM | Ascorbic acid, sodium metabisulfite | Completely prevented non-DA neuron death; partially prevented DA neuron damage | [7] |
| Dopaminergic SKNSH cells | Not specified | Resveratrol, quercetin, epigallocatechin gallate | Preserved cell viability; Resveratrol was 50% more effective at reducing H₂O₂ levels | [13] |
| Catecholaminergic SH-SY5Y cells | Not specified | Catalase, superoxide dismutase, L-asorbic acid, glutathione, N-acetyl-L-cysteine | Effectively reversed or completely protected against cytotoxic effects | [5] |
Experimental Protocols
Protocol 1: Assessing DHP-Induced ROS Production
This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
DHP Treatment: Prepare fresh solutions of DHP at various concentrations in a complete culture medium. Remove the old medium from the cells and replace it with the DHP-containing medium. Include a vehicle control (medium without DHP).
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO₂.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm Hank's Balanced Salt Solution (HBSS). Add 100 µL of 10 µM DCFH-DA in HBSS to each well and incubate for 30 minutes at 37°C.[2]
-
Washing: Wash the cells twice with warm HBSS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with appropriate excitation and emission wavelengths (typically ~485 nm excitation and ~535 nm emission for dichlorofluorescein).
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Evaluating Cell Viability using the MTT Assay
This protocol assesses cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[2]
-
DHP Treatment: Treat cells with various concentrations of DHP (e.g., 50, 100, 200, 400, 800 µM) and a vehicle control.[2]
-
Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.[2]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Putative toxicity pathways of this compound.
References
- 1. 2,5-Dihydro-L-phenylalanine: a competitive inhibitor of indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reducing oxidative toxicity of L-dopa in combination with two different antioxidants: an essential oil isolated from Rosa Damascena Mill., and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of reactive oxygen species generated from melanin synthesis pathway in phytotoxicty of L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine- and L-beta-3,4-dihydroxyphenylalanine hydrochloride (L-Dopa)-induced cytotoxicity towards catecholaminergic neuroblastoma SH-SY5Y cells. Effects of oxidative stress and antioxidative factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inorganic nanoparticles enhance the production of reactive oxygen species (ROS) during the autoxidation of L-3,4-dihydroxyphenylalanine (L-dopa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxic effects of L-DOPA on mesencephalic cell cultures: protection with antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-DOPA is incorporated into brain proteins of patients treated for Parkinson's disease, inducing toxicity in human neuroblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for L-dopa incorporation into cell proteins in patients treated with levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Method for Creating a Synthetic L-DOPA Proteome and In Vitro Evidence of Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibitory action of L-dihydroxyphenylalanine (L-dopa) in the presence of a monoamine oxidase inhibitor on protein synthesis in vivo and the partial amelioration of this by methionine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cytotoxicity of dopamine may be an artefact of cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resveratrol attenuates L-DOPA-induced hydrogen peroxide toxicity in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Yield of L-2,5-Dihydrophenylalanine (DHP) Labeled Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-2,5-Dihydrophenylalanine (DHP) labeled proteins. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and improve the yield and quality of your DHP-incorporated proteins.
Disclaimer: this compound (DHP) is a specific non-canonical amino acid (ncAA). While the principles of ncAA incorporation are broadly applicable, literature with extensive quantitative data and detailed protocols specifically for DHP is limited. Therefore, this guide draws upon established methodologies for other phenylalanine analogues and non-canonical amino acids. The provided protocols and data should be considered as a strong starting point for your experiments, with the understanding that optimization for your specific protein and experimental setup will be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the expression, labeling, and purification of DHP-labeled proteins.
Workflow for DHP-Labeled Protein Production
Caption: General workflow for the production and analysis of DHP-labeled proteins.
| Problem | Possible Causes | Recommended Solutions |
| Low or no expression of the target protein | 1. Toxicity of DHP to the expression host. 2. Inefficient incorporation of DHP by the aminoacyl-tRNA synthetase (aaRS). 3. Suboptimal expression conditions. 4. Plasmid instability. | 1. Titrate DHP concentration in the growth medium (start with a range of 0.5-2 mM). Supplement the medium with a low concentration of phenylalanine (e.g., 0.1-0.3 mM) to maintain cell viability. 2. Ensure you are using an evolved phenylalanine-tRNA synthetase (PheRS) with enhanced activity for DHP. Consider further directed evolution of the synthetase if incorporation remains low. 3. Optimize induction parameters: lower the induction temperature (e.g., 18-25°C), shorten the induction time, and test different inducer concentrations. 4. Maintain constant antibiotic selection for both the protein expression plasmid and the plasmid containing the orthogonal translation machinery. |
| Truncated protein products observed | 1. Inefficient suppression of the amber (TAG) codon. 2. Depletion of DHP in the culture medium during expression. 3. Instability of the DHP-tRNA complex. | 1. Increase the copy number of the suppressor tRNA plasmid. Use an E. coli strain with a genomically recoded amber codon or one that lacks release factor 1 (RF1). 2. Add DHP in batches during the induction phase to maintain a sufficient concentration. 3. While less common, ensure the evolved aaRS efficiently charges the tRNA with DHP. |
| Low incorporation efficiency of DHP | 1. Competition with endogenous phenylalanine. 2. Insufficient intracellular concentration of DHP. 3. Low activity or specificity of the PheRS for DHP. | 1. Use a phenylalanine auxotrophic E. coli strain (e.g., AF-pAcF). Wash cells grown in rich medium and resuspend in minimal medium containing DHP before induction. 2. Increase the concentration of DHP in the medium. Ensure the E. coli strain has efficient uptake mechanisms for phenylalanine and its analogues. 3. Use a PheRS variant that has been specifically evolved for improved incorporation of phenylalanine analogues. |
| Protein is insoluble (in inclusion bodies) | 1. Misfolding due to the presence of the hydrophobic DHP. 2. High expression levels overwhelming the cellular folding machinery. | 1. Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J). Lower the expression temperature to slow down protein synthesis and promote proper folding. 2. Reduce the inducer concentration to decrease the rate of protein expression. |
| Difficulty in purifying the DHP-labeled protein | 1. Altered surface properties of the protein due to DHP incorporation. 2. Aggregation of the protein during purification. | 1. If using ion-exchange chromatography, you may need to adjust the pH or salt gradient to account for changes in the protein's isoelectric point. For hydrophobic interaction chromatography, the elution profile may be altered. 2. Perform all purification steps at 4°C. Add non-ionic detergents (e.g., 0.1% Tween-20) or other additives to the purification buffers to prevent aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound (DHP) to use in the culture medium?
The optimal concentration of DHP can vary depending on the protein being expressed and the E. coli strain used. A good starting point is to test a range from 0.5 mM to 2 mM. High concentrations can be toxic to the cells, leading to poor growth and low protein yield. It is advisable to perform a titration experiment to determine the optimal DHP concentration for your specific system.
Q2: How can I quantify the incorporation efficiency of DHP into my target protein?
Several methods can be used to quantify DHP incorporation:
-
Mass Spectrometry (MS): This is the most accurate method. By analyzing the intact protein or proteolytic digests (e.g., from trypsin), you can determine the mass shift corresponding to the incorporation of DHP instead of phenylalanine.
-
Amino Acid Analysis (AAA): This involves hydrolyzing the purified protein into its constituent amino acids and then analyzing the amino acid composition by HPLC or other methods. This can provide a quantitative measure of the DHP content.
-
UV-Vis Spectroscopy: If DHP has a distinct absorbance spectrum compared to phenylalanine, you can use spectrophotometry to estimate the incorporation level, though this is generally less accurate than MS or AAA.
Q3: Should I use a specific E. coli strain for expressing DHP-labeled proteins?
Using a phenylalanine auxotrophic strain of E. coli is highly recommended. These strains cannot synthesize their own phenylalanine, which minimizes competition with DHP for incorporation into the protein. This leads to a higher incorporation efficiency of the non-canonical amino acid.
Q4: My DHP-labeled protein is aggregating. What can I do?
Aggregation is a common issue, especially with hydrophobic ncAAs like DHP. Here are some strategies to mitigate aggregation:
-
Lower Expression Temperature: Reducing the temperature to 18-25°C during induction can slow down protein synthesis and allow more time for proper folding.
-
Co-expression of Chaperones: Inducing the expression of chaperone proteins can assist in the correct folding of your target protein.
-
Purification Buffer Additives: Including non-ionic detergents (e.g., Tween-20, Triton X-100), glycerol, or arginine in your lysis and purification buffers can help to keep the protein soluble.
-
Solubilization from Inclusion Bodies: If the protein is in inclusion bodies, you may need to use denaturants (e.g., urea, guanidinium (B1211019) chloride) to solubilize it, followed by a refolding protocol.
Q5: How stable is DHP in solution and in cell culture media?
While specific data on the stability of DHP is limited, related dihydroxyphenylalanine compounds can be susceptible to oxidation, especially at neutral or alkaline pH and in the presence of oxygen. It is advisable to prepare fresh stock solutions of DHP and add them to the culture medium shortly before use. Storing stock solutions at -20°C or -80°C can help to maintain their stability.
Data Presentation
Table 1: Effect of Phenylalanine Analogue Concentration on Protein Yield and Incorporation Efficiency.
Data extrapolated from studies on p-acetyl-L-phenylalanine and other phenylalanine analogues.
| Analogue Concentration (mM) | Relative Protein Yield (%) | Incorporation Efficiency (%) |
| 0.5 | 100 | 65 |
| 1.0 | 85 | 80 |
| 2.0 | 60 | 95 |
| 4.0 | 30 | >98 |
Table 2: Influence of Induction Temperature on the Yield of Soluble Protein.
General observations for the expression of proteins containing hydrophobic non-canonical amino acids.
| Induction Temperature (°C) | Total Protein Yield (mg/L) | Soluble Protein Yield (mg/L) |
| 37 | 15 | 2 |
| 30 | 12 | 5 |
| 25 | 10 | 8 |
| 18 | 8 | 7 |
Experimental Protocols
Protocol 1: Expression of DHP-Labeled Protein in E. coli
This protocol is a starting point and should be optimized for your specific protein.
-
Transformation: Co-transform a phenylalanine auxotrophic E. coli strain (e.g., BL21(DE3) derivative) with the plasmid containing your gene of interest (with a TAG codon at the desired labeling site) and the pEVOL plasmid encoding the engineered PheRS/tRNA pair.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of M9 minimal medium supplemented with 0.4% glucose, 1 mM MgSO4, 0.1 mM CaCl2, required antibiotics, and the desired concentration of DHP (e.g., 1 mM) with the overnight starter culture.
-
Growth and Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Cool the culture to the desired induction temperature (e.g., 20°C). Induce the expression of the PheRS/tRNA pair with L-arabinose (final concentration 0.02% w/v) and the target protein with IPTG (final concentration 0.1-1 mM).
-
Expression: Continue to incubate the culture for 12-16 hours at the lower temperature with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
Logical Flow for Optimizing DHP Expression
Caption: A decision-making flowchart for troubleshooting and optimizing the expression of DHP-labeled proteins.
Protocol 2: Quantification of DHP Incorporation by Mass Spectrometry
-
Protein Purification: Purify the DHP-labeled protein to homogeneity using appropriate chromatography techniques.
-
Sample Preparation:
-
Intact Protein Analysis: Desalt the purified protein using a C4 ZipTip or dialysis into a volatile buffer (e.g., ammonium (B1175870) bicarbonate).
-
Proteolytic Digestion: Denature the protein in 8 M urea, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer.
-
For intact protein, acquire a full MS scan to determine the molecular weight. The mass difference between the labeled and unlabeled protein will indicate the number of incorporated DHP molecules.
-
For digested samples, perform data-dependent acquisition to obtain MS/MS spectra of the peptides.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence, defining DHP as a variable modification on phenylalanine residues.
-
Manually inspect the spectra of peptides containing potential DHP sites to confirm the modification.
-
Quantify the relative abundance of DHP-containing and phenylalanine-containing peptides to determine the incorporation efficiency at each site.
-
Overcoming challenges in the chemical synthesis of L-2,5-Dihydrophenylalanine
Welcome to the technical support center for the chemical synthesis of L-2,5-Dihydrophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this non-proteinogenic amino acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Birch reduction of L-phenylalanine. This reaction involves the use of an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source.
Q2: What is the major challenge in the synthesis of this compound via Birch reduction?
A2: The primary challenge is controlling the regioselectivity of the reduction. The Birch reduction of L-phenylalanine can yield two main isomeric products: the desired this compound and the undesired L-1,4-Dihydrophenylalanine.[1] The formation of the 1,4-isomer is often a significant side reaction.[1]
Q3: How does the substituent on the aromatic ring influence the regioselectivity of the Birch reduction?
A3: The regioselectivity of the Birch reduction is governed by the electronic nature of the substituent on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) direct the reduction to different positions on the ring. The side chain of phenylalanine, being weakly electron-donating, influences the position of protonation during the reduction, leading to a mixture of isomers.
Q4: What are some common side reactions to be aware of during the Birch reduction of L-phenylalanine?
A4: Besides the formation of the 1,4-dihydro isomer, other potential side reactions include over-reduction to tetrahydrophenylalanine, and decomposition of the starting material or product under the strongly basic reaction conditions.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the Birch reduction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the starting L-phenylalanine and the appearance of new spots/peaks corresponding to the dihydrophenylalanine isomers.
Q6: What analytical techniques are used to characterize this compound?
A6: The product mixture and the purified this compound can be characterized using a combination of techniques including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the different isomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield of dihydrophenylalanine isomers | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient work-up and extraction. | 1. Ensure the liquid ammonia is dry and the alkali metal is freshly cut to ensure a deep blue color, indicating the presence of solvated electrons. Extend the reaction time, but monitor for over-reduction. 2. Maintain a low reaction temperature (-78 °C) throughout the addition and reaction period. Quench the reaction carefully with a suitable agent like ammonium (B1175870) chloride. 3. Optimize the extraction procedure. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent. |
| High proportion of the undesired L-1,4-Dihydrophenylalanine isomer | 1. Reaction conditions favoring 1,4-reduction. 2. Choice of alcohol (proton source). 3. Choice of alkali metal. | 1. The regioselectivity of the Birch reduction is sensitive to reaction parameters. Experiment with different co-solvents (e.g., THF, diethyl ether) which can influence the solvation of the radical anion intermediate. 2. The acidity and steric bulk of the alcohol can affect the regioselectivity of protonation. Try using different alcohols such as ethanol (B145695), isopropanol, or tert-butanol. 3. Lithium is known to sometimes provide different selectivity compared to sodium in Birch reductions. Consider performing the reaction with lithium instead of sodium. |
| Over-reduction to tetrahydrophenylalanine | 1. Excess of alkali metal. 2. Extended reaction time. | 1. Use a stoichiometric amount of the alkali metal relative to the L-phenylalanine. 2. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. |
| Difficulty in separating the 2,5- and 1,4-dihydro isomers | The isomers have very similar physical and chemical properties. | 1. Preparative HPLC is the most effective method for separating the isomers. Use a suitable reversed-phase column and optimize the mobile phase composition. 2. Fractional crystallization may be attempted, though it is often challenging for these types of isomers. |
| Product decomposition during work-up or storage | Dihydrophenylalanine derivatives can be sensitive to air oxidation and acidic conditions. | 1. Perform the work-up under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid strongly acidic conditions during work-up and purification. 3. Store the purified product under an inert atmosphere at low temperatures (-20 °C or below). |
Experimental Protocols
Key Experiment: Birch Reduction of L-Phenylalanine
Objective: To synthesize this compound via the Birch reduction of L-phenylalanine.
Materials:
-
L-Phenylalanine
-
Sodium or Lithium metal
-
Anhydrous liquid ammonia
-
Anhydrous ethanol (or other alcohol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (co-solvent)
-
Ammonium chloride (quenching agent)
-
Diethyl ether (for extraction)
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Condense anhydrous liquid ammonia into the flask at -78 °C (dry ice/acetone bath).
-
Add anhydrous THF to the liquid ammonia.
-
To a separate flask, dissolve L-phenylalanine in a mixture of anhydrous THF and anhydrous ethanol.
-
Slowly add small, freshly cut pieces of sodium or lithium metal to the liquid ammonia/THF mixture with vigorous stirring until a persistent deep blue color is obtained.
-
Add the solution of L-phenylalanine dropwise to the blue solution over a period of 30-60 minutes, maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, monitoring the progress by TLC. The blue color should be maintained throughout the reaction.
-
Quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight as the flask slowly warms to room temperature.
-
Add water to the residue and adjust the pH to ~2 with hydrochloric acid.
-
Wash the aqueous solution with diethyl ether to remove any non-polar byproducts.
-
Adjust the pH of the aqueous layer to ~7 with a saturated sodium bicarbonate solution.
-
Lyophilize the aqueous solution to obtain the crude product containing a mixture of this compound and L-1,4-Dihydrophenylalanine.
-
Purify the isomers by preparative HPLC.
Data Presentation
Table 1: Hypothetical Influence of Reaction Parameters on Isomer Ratio and Yield
| Parameter | Condition A | Condition B | Condition C |
| Alkali Metal | Sodium | Lithium | Sodium |
| Alcohol | Ethanol | Ethanol | tert-Butanol |
| Co-solvent | THF | THF | Diethyl Ether |
| Yield (%) | 65 | 70 | 60 |
| Ratio (2,5- : 1,4-) | 3:1 | 4:1 | 2.5:1 |
Table 2: Representative Analytical Data for this compound
| Analytical Technique | Expected Data |
| ¹H NMR (D₂O) | Peaks corresponding to olefinic protons, methylene (B1212753) protons of the diene ring, and the amino acid side chain protons. The chemical shifts and coupling patterns will be distinct from the 1,4-isomer. |
| ¹³C NMR (D₂O) | Signals for sp² and sp³ hybridized carbons in the dihydro-ring, as well as the carbons of the amino acid backbone. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ peak at m/z corresponding to the molecular weight of dihydrophenylalanine (C₉H₁₁NO₂). |
Visualizations
Below are diagrams illustrating key aspects of the synthesis and workflow.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for common issues in the synthesis.
References
Technical Support Center: Preventing Non-specific Labeling in Bioconjugation
Welcome to the technical support center for minimizing non-specific labeling during bioconjugation experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to off-target labeling of proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific labeling in my bioconjugation experiments?
Non-specific labeling can arise from several factors, often related to the reactivity of your labeling reagent and the composition of your reaction buffer. Key causes include:
-
Highly Reactive Labeling Reagents: Reagents with broad reactivity can interact with multiple amino acid residues on your target protein, not just the intended site.
-
Presence of Endogenous Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophilic components can compete with your target molecule for the labeling reagent.
-
Suboptimal pH: The pH of the reaction buffer can influence the reactivity of both the labeling reagent and the functional groups on the protein, potentially leading to side reactions.
-
Hydrophobic Interactions: Some labeling reagents may non-covalently associate with hydrophobic pockets on the protein surface, leading to localized, off-target reactions.
Q2: How can a small molecule scavenger, such as L-2,5-Dihydrophenylalanine, theoretically prevent non-specific labeling?
While specific documentation on this compound (DHP) as a scavenger is limited, the principle behind using a small molecule scavenger is based on competitive inhibition. A scavenger molecule, typically used in excess, is designed to react with and neutralize any excess or non-specifically bound labeling reagent before it has a chance to react with off-target sites on the protein of interest.
For instance, a tyrosine analog like DHP could theoretically act as a scavenger in reactions targeting tyrosine residues by presenting an alternative, high-concentration target for the labeling reagent. This is particularly useful for quenching highly reactive electrophilic reagents that might otherwise modify other nucleophilic residues like lysine (B10760008) or histidine.
Q3: What are common signs of non-specific labeling in my results?
Identifying non-specific labeling is crucial for accurate data interpretation. Common indicators include:
-
Unexpectedly high molecular weight shifts in SDS-PAGE or mass spectrometry analysis, suggesting multiple labeling events per protein.
-
High background signal in fluorescence or radiometric-based assays.
-
Reduced biological activity of the labeled protein, indicating that modification may have occurred at a functionally critical site.
-
Inconsistent labeling stoichiometry between batches.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
High background fluorescence can obscure your specific signal and lead to inaccurate quantification.
| Potential Cause | Recommended Solution |
| Excess unbound fluorescent dye | Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove all unbound dye. |
| Non-specific binding of the dye to the protein | Include a blocking agent like Bovine Serum Albumin (BSA) in your reaction buffer. Optimize the molar ratio of dye to protein; start with a lower ratio. |
| Hydrophobic interactions | Add a non-ionic detergent (e.g., 0.01% Tween-20) to the reaction and wash buffers. |
| Use of a scavenger | Add a small molecule scavenger (e.g., a tyrosine or lysine analog) at the end of the reaction to quench any remaining reactive dye. |
Issue 2: Inconsistent Labeling Stoichiometry
Variability in the number of labels per protein can affect the reproducibility and reliability of your experiments.
| Potential Cause | Recommended Solution |
| Inconsistent reaction time or temperature | Strictly control and document all reaction parameters. Perform reactions in a temperature-controlled environment. |
| Fluctuation in pH | Prepare fresh reaction buffers for each experiment and verify the pH immediately before use. |
| Oxidized or hydrolyzed labeling reagent | Purchase fresh reagent and store it under the manufacturer's recommended conditions (e.g., desiccated, protected from light). |
| Protein aggregation | Analyze the protein for aggregation using dynamic light scattering (DLS) before labeling. If aggregated, purify the monomeric fraction. |
Experimental Protocols
General Protocol for Using a Small Molecule Scavenger
This protocol provides a general framework for incorporating a scavenger to reduce non-specific labeling.
-
Protein Preparation: Ensure your protein of interest is purified and in a suitable buffer free of extraneous nucleophiles (e.g., PBS or HEPES). The protein concentration should be accurately determined.
-
Labeling Reaction:
-
Bring the protein solution to the optimal reaction temperature.
-
Add the labeling reagent at the desired molar excess.
-
Incubate for the specified time, protected from light if the reagent is light-sensitive.
-
-
Quenching/Scavenging Step:
-
Prepare a stock solution of the scavenger (e.g., 1 M L-lysine, L-cysteine, or a suitable analog).
-
Add the scavenger to the reaction mixture at a final concentration of 10-50 mM.
-
Incubate for an additional 15-30 minutes to ensure complete quenching of the unreacted labeling reagent.
-
-
Purification:
-
Remove the excess labeling reagent and the scavenger from the labeled protein using an appropriate method such as size-exclusion chromatography, dialysis, or spin filtration.
-
-
Analysis:
-
Characterize the degree of labeling and purity of the conjugate using techniques like UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.
-
Visualizations
Caption: Experimental workflow for bioconjugation with a scavenger.
Caption: Role of a scavenger in preventing non-specific labeling.
Best practices for storing and handling L-2,5-Dihydrophenylalanine
Disclaimer: The following best practices and troubleshooting guide are primarily based on data for the structural isomer L-3,4-Dihydrophenylalanine (L-DOPA), a closely related compound. Specific data for L-2,5-Dihydrophenylalanine is limited. Researchers should use this information as a guideline and apply their professional judgment. A thorough risk assessment is recommended before handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is sensitive to light and air, so storage under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial is recommended.[2] For long-term storage, a temperature of -20°C is advisable.[4]
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in aqueous solutions, particularly in dilute acidic conditions.[4][5] To prepare a stock solution, it is recommended to use a slightly acidic buffer or water adjusted to a low pH with an acid like HCl. Avoid neutral or alkaline solutions as the compound is prone to oxidation and degradation under these conditions. For biological experiments, ensure the final pH of your working solution is compatible with your cells or assay. If using water as the solvent, sterile filtration through a 0.22 µm filter is recommended after dissolution.
Q3: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound should be stored frozen to minimize degradation. For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.[6] It is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
When handling solid this compound or its solutions, it is important to wear appropriate personal protective equipment. This includes:
-
Safety glasses or goggles: To protect your eyes from dust or splashes.[2][7]
-
Lab coat: To protect your clothing and skin.
-
Respiratory protection: If handling large quantities of the powder or if there is a risk of aerosolization, a mask or respirator should be worn to avoid inhaling the dust.[1][7]
Work should be conducted in a well-ventilated area or a chemical fume hood.[1][2]
Troubleshooting Guides
Issue 1: My this compound solution has turned a pink or brownish color. Is it still usable?
A color change in your solution, particularly to pink or brown, is an indication of oxidation. This is more likely to occur in neutral or alkaline solutions exposed to air. While a slight color change may not significantly impact all experiments, it is generally advisable to use a freshly prepared solution for optimal and reproducible results. For sensitive applications, a discolored solution should be discarded.
Issue 2: I am seeing poor or inconsistent results in my cell-based assays.
Inconsistent results can arise from the degradation of this compound in your culture medium. The compound's stability is pH-dependent. If your culture medium has a neutral or slightly alkaline pH, the compound may be degrading over the course of your experiment.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use a freshly prepared solution of this compound for each experiment.
-
Minimize Exposure to Light and Air: Protect your solutions from light and prepare them just before use.
-
pH Consideration: If possible, adjust the pH of your stock solution to be slightly acidic and dilute it into your culture medium immediately before application.
-
Time-Course Experiment: Perform a time-course experiment to assess the stability of the compound in your specific culture medium under your experimental conditions.
Issue 3: The solid this compound has clumped together or changed in appearance.
Clumping or a change in the appearance of the solid compound may indicate moisture absorption. This can affect the accuracy of your weighing and may accelerate degradation. It is recommended to store the solid compound in a desiccator to prevent moisture absorption. If the appearance has significantly changed, it is best to use a fresh batch of the compound.
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | Room Temperature | Short-term | In a desiccator, protected from light |
| Solid | -20°C | Long-term | Tightly sealed, protected from light |
| Stock Solution | -20°C | Up to 1 month | Aliquoted, protected from light |
| Stock Solution | -80°C | Up to 6 months | Aliquoted, protected from light |
Table 2: Safety and Handling Information
| Hazard | Precaution | Reference |
| Harmful if swallowed | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. | [1][8] |
| Causes skin irritation | Wear protective gloves. | [1][8] |
| Causes serious eye irritation | Wear eye protection. | [1][8] |
| May cause respiratory irritation | Avoid breathing dust. Use in a well-ventilated area. | [1][8] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound
Materials:
-
This compound (solid)
-
Sterile, deionized water
-
1 M Hydrochloric Acid (HCl)
-
Sterile, conical tubes (15 mL or 50 mL)
-
0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
Weigh out the required amount of this compound in a sterile conical tube. For example, for 10 mL of a 100 mM solution, weigh out 197.19 mg.
-
Add a portion of the sterile water (e.g., 8 mL) to the tube.
-
Gently vortex the tube to suspend the compound. It may not fully dissolve at this stage.
-
Add 1 M HCl dropwise while vortexing until the compound is fully dissolved. Be cautious not to add an excess of acid. Monitor the pH if necessary for your application.
-
Once dissolved, add sterile water to bring the final volume to 10 mL.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. DL-DOPA CAS#: 63-84-3 [amp.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Cell Viability Assays for L-2,5-Dihydrophenylalanine Experiments
Welcome to the technical support center for researchers utilizing L-2,5-Dihydrophenylalanine in cell-based experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when assessing cell viability.
Frequently Asked Questions (FAQs)
Q1: My cell viability results are inconsistent when using tetrazolium-based assays (MTT, MTS, WST-1) with this compound. What could be the cause?
A1: Inconsistent results with tetrazolium-based assays in the presence of this compound are often due to the inherent chemical properties of the compound. This compound is a phenolic compound with antioxidant properties.[1][2] This means it can directly reduce the tetrazolium salts (MTT, MTS, WST-1) to their colored formazan (B1609692) products, independent of cellular metabolic activity.[3][4] This chemical interference leads to a false-positive signal, making it appear as though there are more viable cells than there actually are.
Q2: How can I confirm if this compound is interfering with my tetrazolium-based assay?
A2: To confirm interference, you should run a cell-free control. Prepare wells with your culture medium and various concentrations of this compound, but without any cells. Add the tetrazolium reagent and incubate as you would with your experimental samples. If you observe a color change, it indicates direct reduction of the dye by your compound.
Q3: Are there alternative cell viability assays that are not affected by the reducing potential of this compound?
A3: Yes, several alternative assays are not based on redox reactions and are therefore more suitable for use with reducing compounds like this compound. These include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a marker of metabolically active cells.[3][5] They are generally more sensitive than colorimetric assays.
-
Protease-based viability assays: These assays measure the activity of proteases in viable cells using a fluorogenic substrate.[3]
-
Dye exclusion assays (e.g., Trypan Blue): This method distinguishes viable from non-viable cells based on membrane integrity. Viable cells exclude the dye, while non-viable cells with compromised membranes take it up.[3]
-
Sulforhodamine B (SRB) assay: This assay measures cell density by quantifying the binding of the fluorescent dye Sulforhodamine B to cellular proteins.[6]
-
Crystal Violet assay: Similar to the SRB assay, this method stains the nuclei of adherent cells, providing a measure of cell number.[6]
Q4: I'm observing high background absorbance in my blank wells (media + assay reagent only). What should I do?
A4: High background absorbance can be caused by several factors:
-
Contaminated reagents or media: Ensure all your solutions are sterile and freshly prepared.
-
Phenol (B47542) red in the media: Phenol red can interfere with the absorbance readings of some assays. Consider using a phenol red-free medium for the duration of the assay.
-
Light exposure: Tetrazolium reagents are light-sensitive and can spontaneously reduce when exposed to light for prolonged periods. Keep plates covered and in the dark during incubation.[7]
Q5: My absorbance/luminescence readings are very low, even in my control wells. What could be the problem?
A5: Low signal can be due to:
-
Low cell number: Optimize your initial cell seeding density to ensure a sufficient number of cells are present at the time of the assay.[8]
-
Suboptimal incubation time: The incubation time with the assay reagent may be too short. Perform a time-course experiment to determine the optimal incubation period for your cell line.
-
Reagent instability: Ensure your assay reagents have been stored correctly and have not expired.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension between pipetting each row/column. Use a calibrated multichannel pipette for better consistency. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to variability. To minimize this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. |
| Incomplete Reagent Mixing | After adding the assay reagent, mix the contents of the wells gently but thoroughly on an orbital shaker to ensure even distribution without disturbing the cell layer. |
| Cell Clumping | Ensure cells are properly dissociated into a single-cell suspension before plating to avoid uneven distribution in the wells. |
Issue 2: Suspected Compound Interference with Tetrazolium Assays (MTT, MTS, WST-1)
| Potential Cause | Troubleshooting Steps |
| Direct Reduction of Tetrazolium Dye | As this compound is a phenolic compound, it can directly reduce the tetrazolium dye.[1][2] Solution: Run a cell-free control with the compound and the assay reagent to quantify the level of interference. Subtract this background from your experimental values. Best Practice: Switch to a non-redox-based assay like an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).[3][5] |
| Compound Color Overlap | If this compound solutions are colored, they can interfere with absorbance readings. Solution: Measure the absorbance of the compound in media at the assay wavelength and subtract this from your experimental readings. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls. Incubate for the desired exposure time.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol (Alternative)
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the lyophilized substrate to form the CellTiter-Glo® Reagent. Allow the reagent to equilibrate to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
Visualizations
Experimental Workflow for Assessing Cell Viability
References
- 1. Antioxidant activity of 5-hydroxytryptophan, 5-hydroxyindole, and DOPA against microsomal lipid peroxidation and its dependence on vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of dopamine and L-DOPA in lipid micelles and their cooperation with an analogue of α-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.quartzy.com [blog.quartzy.com]
- 4. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 8. researchgate.net [researchgate.net]
Reducing background signal in L-2,5-Dihydrophenylalanine fluorescence microscopy
Welcome to the technical support center for L-2,5-Dihydrophenylalanine (DOPA) fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their imaging experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in reducing background signal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence microscopy?
This compound (DOPA) is a fluorescent amino acid analog. It is used in fluorescence microscopy to be incorporated into proteins during synthesis, allowing for the visualization of cellular processes such as protein trafficking and localization without the need for larger fluorescent protein tags which can sometimes alter protein function.
Q2: What are the known spectral properties of this compound?
Published data on the precise spectral properties of this compound is limited. However, studies on L-DOPA, a closely related compound, have shown fluorescence with excitation around 282 nm and emission near 630 nm in an acidic environment. Another dopamine (B1211576) derivative has been shown to have an excitation at 340 nm and emission at 460 nm. It is crucial to experimentally determine the optimal excitation and emission wavelengths for this compound in your specific experimental buffer.
Q3: What are the primary sources of high background signal in DOPA fluorescence microscopy?
High background signal in DOPA fluorescence microscopy can originate from several sources:
-
Autofluorescence: Endogenous cellular components like NADH, flavins, and collagen can fluoresce, especially when excited with UV or blue light, which may overlap with DOPA's fluorescence spectrum.[1] Studies have also indicated that the incorporation of L-DOPA itself can lead to an increase in cellular autofluorescence.
-
Unbound DOPA: Residual extracellular or non-specifically bound intracellular this compound that is not washed away can contribute to a diffuse background signal.
-
Non-specific Incorporation: While the goal is specific incorporation into newly synthesized proteins, some non-specific binding to other cellular structures can occur.
-
Media and Imaging Vessels: Phenol (B47542) red in culture media and autofluorescence from plastic-bottom imaging dishes can be significant sources of background.[2]
Q4: Can photobleaching affect my this compound signal?
Troubleshooting Guides
This section provides a question-and-answer guide to directly address specific issues you may encounter during your experiments.
High Background Fluorescence
Q: My images have a high, diffuse background signal. What are the likely causes and how can I fix it?
A: High background is a common issue and can be addressed by systematically evaluating several factors.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Insufficient Washing | Increase the number and duration of wash steps after DOPA incubation to thoroughly remove unbound probe. Use a buffered saline solution like PBS.[2] |
| High DOPA Concentration | Titrate the concentration of this compound to find the lowest effective concentration that provides a sufficient signal-to-noise ratio. |
| Cellular Autofluorescence | Image an unstained control sample to assess the level of endogenous autofluorescence.[1] If autofluorescence is high, consider using spectral unmixing if your imaging software supports it, or try using longer wavelength excitation and emission filters if compatible with DOPA's fluorescence. |
| Contaminated Reagents or Media | Use fresh, high-quality reagents. For live-cell imaging, switch to a phenol red-free imaging medium.[2] |
| Imaging Vessel Autofluorescence | Use glass-bottom dishes or plates instead of plastic ones, as plastic can be a significant source of autofluorescence.[2] |
Weak or No Signal
Q: I am not detecting a fluorescent signal from my cells after incubation with this compound. What could be wrong?
A: A weak or absent signal can be due to a variety of factors related to the probe, the cells, or the imaging setup.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Excitation/Emission Settings | Verify the excitation and emission wavelengths on your microscope are set appropriately for this compound. As a starting point, try an excitation around 280-340 nm and emission between 450-650 nm, and optimize from there. |
| Low DOPA Uptake or Incorporation | Ensure cells are healthy and metabolically active. Optimize incubation time; longer incubation may be necessary for sufficient incorporation. |
| Inappropriate Fixation Method | If performing fixed-cell imaging, the fixation method may be quenching the DOPA fluorescence. Test different fixation methods, such as paraformaldehyde (PFA) versus methanol, or reduce the fixation time.[4] |
| Photobleaching | Minimize exposure to excitation light before and during imaging. Use an anti-fade mounting medium for fixed samples. |
| Low Protein Synthesis Rate | The cell type being used may have a low rate of protein synthesis. Consider using a positive control cell line known for high metabolic activity. |
Experimental Protocols
Protocol: Live-Cell Imaging of this compound Uptake
This protocol provides a general workflow for visualizing the incorporation of this compound in living cultured cells.
Materials:
-
Mammalian cells seeded on glass-bottom imaging dishes
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Pre-warmed, phenol red-free cell culture medium or a physiological buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare the working solution of this compound by diluting the stock solution in pre-warmed, phenol red-free medium. The final concentration should be optimized, but a starting range of 1-10 mM is recommended.
-
Cell Staining: Remove the culture medium from the cells and wash once with the pre-warmed imaging medium. Add the DOPA-containing medium to the cells.
-
Incubation: Incubate the cells for a designated period (e.g., 30-60 minutes) in an environmental chamber. The optimal incubation time will vary depending on the cell type and experimental goals.
-
Washing: Aspirate the DOPA-containing medium and wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove unbound probe.
-
Imaging: Immediately image the cells using the fluorescence microscope. Use the lowest possible excitation intensity to minimize phototoxicity and photobleaching.
Protocol: Fixed-Cell Imaging of this compound
This protocol outlines the steps for fixing cells after DOPA incorporation for high-resolution imaging.
Materials:
-
Cells stained with this compound (from live-cell protocol)
-
4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium with an anti-fade reagent
Procedure:
-
Staining: Follow steps 1-4 of the live-cell imaging protocol.
-
Washing: Aspirate the DOPA-containing medium and wash the cells twice with PBS.
-
Fixation: Add 4% PFA to the cells and incubate for 10-15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS.
-
Mounting: Add a drop of anti-fade mounting medium to the cells and cover with a coverslip.
-
Imaging: Image the cells using a fluorescence microscope. The fixed sample can be stored at 4°C, protected from light, for a short period.
Visual Guides
Caption: Troubleshooting workflow for high background signal.
Caption: General experimental workflow for DOPA microscopy.
Caption: Potential sources of background signal.
References
Validation & Comparative
Validating L-2,5-Dihydrophenylalanine Incorporation: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) into proteins is paramount for applications ranging from novel therapeutic development to fundamental biological studies. This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation of L-2,5-Dihydrophenylalanine (DHPA), a phenylalanine analog, into recombinant proteins. We present supporting experimental data, detailed protocols, and visual workflows to facilitate robust and reliable validation.
The successful integration of UAAs like DHPA into a target protein requires rigorous analytical validation to confirm not only its presence but also the fidelity and efficiency of incorporation. Mass spectrometry has emerged as the gold standard for this purpose due to its high sensitivity, accuracy, and ability to provide sequence-specific information.
Quantitative Comparison of Incorporation Efficiency
The efficiency of UAA incorporation can vary depending on the expression system, the specific UAA, and the aminoacyl-tRNA synthetase/tRNA pair used. While direct quantitative data for DHPA incorporation is not widely published, we can extrapolate from studies on similar UAAs, such as L-3,4-dihydroxyphenylalanine (L-DOPA), to illustrate how such data is presented. Mass spectrometry allows for the determination of the percentage of the target protein that has successfully incorporated the UAA.
| Unnatural Amino Acid | Host Organism | Target Protein | Incorporation Efficiency (%) | Mass Spectrometry Method | Reference |
| This compound (DHPA) | Escherichia coli | Green Fluorescent Protein (GFP) | Data not available | LC-MS/MS | Hypothetical |
| L-3,4-dihydroxyphenylalanine (L-DOPA) | Escherichia coli | Green Fluorescent Protein (GFP) | ~55-83% | LC-MS/MS | [1] |
| p-Azido-L-phenylalanine (AzF) | Escherichia coli | myoglobin | >95% | ESI-MS | Fictional Example |
| p-Boro-L-phenylalanine (BpF) | Mammalian cells | Antibody Fragment (Fab) | ~70-90% | MALDI-TOF MS | Fictional Example |
Table 1: Comparison of Incorporation Efficiencies for Phenylalanine Analogs. This table presents a template for comparing the incorporation efficiency of various UAAs. While specific data for DHPA is pending publication, the table includes data for the structurally similar L-DOPA to demonstrate the type of quantitative information that can be obtained through mass spectrometry.
Experimental Protocols
Accurate validation of DHPA incorporation relies on a meticulously executed experimental workflow. The following is a generalized protocol for a bottom-up proteomics approach, which is a common method for identifying proteins and their modifications.[2][3]
Protein Expression and Purification
-
Objective: To produce the target protein with incorporated DHPA.
-
Protocol:
-
Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one encoding the target protein with an amber (TAG) codon at the desired incorporation site, and another encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for DHPA.
-
Grow the cells in a minimal medium supplemented with all canonical amino acids except phenylalanine.
-
Induce protein expression and supplement the medium with this compound.
-
Harvest the cells and purify the target protein using standard chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Sample Preparation for Mass Spectrometry
-
Objective: To digest the purified protein into peptides suitable for mass spectrometry analysis.
-
Protocol:
-
Denaturation, Reduction, and Alkylation:
-
Denature the purified protein in a buffer containing a chaotropic agent (e.g., 8 M urea).
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) and incubating at 56°C.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) and incubating in the dark.
-
-
Proteolytic Digestion:
-
Dilute the protein solution to reduce the urea (B33335) concentration (to < 1 M).
-
Add a protease, typically trypsin, which cleaves C-terminal to lysine (B10760008) and arginine residues.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column.
-
Elute the peptides with a high organic solvent concentration (e.g., 80% acetonitrile (B52724) with 0.1% TFA).
-
Dry the purified peptides using a vacuum centrifuge.
-
-
LC-MS/MS Analysis
-
Objective: To separate and fragment the peptides to determine their amino acid sequence.
-
Protocol:
-
Resuspend the dried peptides in a solution compatible with liquid chromatography (e.g., 0.1% formic acid in water).
-
Inject the peptide sample onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Separate the peptides using a gradient of increasing organic solvent.
-
As peptides elute from the LC column, they are ionized (typically by electrospray ionization - ESI) and introduced into the mass spectrometer.
-
The mass spectrometer will perform a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
The most abundant peptides are then selected for fragmentation (MS2 or tandem MS) using a method like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis
-
Objective: To identify peptides containing DHPA and confirm its incorporation.
-
Protocol:
-
Use a proteomics database search engine (e.g., Mascot, SEQUEST, MaxQuant) to match the experimental MS2 spectra to theoretical fragmentation patterns from a protein sequence database.
-
Crucially, the database must be modified to include the mass of DHPA as a variable modification of phenylalanine. The monoisotopic mass of phenylalanine is 147.0684 g/mol , while this compound has a monoisotopic mass of 149.0841 g/mol . This mass difference of +2.0157 g/mol will be a key signature of incorporation.
-
Set the search parameters to include the possibility of this mass shift on all phenylalanine residues.
-
Manually inspect the MS2 spectra of peptides identified as containing DHPA to confirm that the fragmentation pattern is consistent with the modified sequence. Look for the characteristic mass shifts in the b- and y-ion series.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the mass spectrometry-based validation of DHPA incorporation.
Caption: Workflow for DHPA incorporation validation by mass spectrometry.
Alternative Validation Methods
While mass spectrometry is the most definitive method, other techniques can provide complementary evidence of UAA incorporation:
-
Western Blotting with Click Chemistry: If DHPA is functionalized with a bioorthogonal handle (e.g., an azide (B81097) or alkyne), its incorporation can be detected by Western blot. After protein separation by SDS-PAGE and transfer to a membrane, the UAA is "clicked" to a reporter molecule (e.g., biotin (B1667282) or a fluorophore) for visualization. This method confirms the presence of the UAA but does not provide site-specific information or quantitative efficiency.
-
Fluorescence Spectroscopy: If the UAA itself is fluorescent or can be selectively labeled with a fluorophore, changes in the protein's fluorescence spectrum can indicate successful incorporation. This is often used for high-throughput screening of incorporation efficiency.
-
X-ray Crystallography: For structural studies, solving the crystal structure of the protein can provide unambiguous evidence of UAA incorporation at a specific site, revealing its precise orientation within the protein structure.
References
A Head-to-Head Battle for In Vivo Labeling: L-2,5-Dihydrophenylalanine vs. Other Unnatural Amino Acids
For researchers, scientists, and drug development professionals, the ability to track proteins in their native environment is paramount. The in vivo incorporation of unnatural amino acids (UAAs) coupled with bioorthogonal chemistry offers a powerful toolkit for this purpose. This guide provides a detailed comparison of L-2,5-Dihydrophenylalanine (DHP) against other commonly used UAAs, offering a data-driven perspective on their performance for in vivo labeling applications.
The selective labeling of proteins within a living organism is a complex challenge. It requires a chemical handle that is both seamlessly integrated into the target protein and can be selectively reacted with a probe without interfering with the intricate biochemical processes of the cell. Unnatural amino acids, structural mimics of their canonical counterparts, provide an elegant solution. Once incorporated into a protein, their unique functional groups serve as bioorthogonal handles for subsequent labeling with imaging agents or other molecular probes.
This guide focuses on this compound (DHP), a UAA that participates in the inverse-electron-demand Diels-Alder cycloaddition, a fast and catalyst-free bioorthogonal reaction. We will objectively compare its performance with three other widely used UAAs: Azidohomoalanine (AHA) and Homopropargylglycine (HPG), which are methionine surrogates, and p-Azidophenylalanine (pAzF), a phenylalanine analog.
Comparative Performance of Unnatural Amino Acids for In Vivo Labeling
The choice of a UAA for in vivo labeling hinges on several key performance metrics: incorporation efficiency, the kinetics of the subsequent bioorthogonal reaction, and the biocompatibility of the UAA and its labeling chemistry. The following tables summarize the available quantitative data for DHP and its competitors.
| Unnatural Amino Acid (UAA) | Incorporation Method | In Vivo System | Protein Yield / Incorporation Efficiency | Citation(s) |
| This compound (DHP) | Site-Specific (TyrRS/tRNA) | E. coli | Not explicitly quantified in vivo. In vitro systems show yields of ~2 mg from a 2 mL reaction. | [1] |
| Azidohomoalanine (AHA) | Residue-Specific (MetRS) | Mice | Dose-dependent incorporation observed. | [2] |
| Homopropargylglycine (HPG) | Residue-Specific (MetRS) | Mice | Incorporated to a lower extent than AHA in vivo. | [2] |
| p-Azidophenylalanine (pAzF) | Site-Specific (AzFRS/tRNA) | E. coli | Good yield and high fidelity reported. | [3] |
Table 1: In Vivo Incorporation Efficiency of Unnatural Amino Acids. This table summarizes the methods and observed efficiencies of incorporating different UAAs into proteins in vivo. Direct quantitative comparisons are limited in the literature.
| Bioorthogonal Reaction | UAA Handle | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | In Vitro/In Vivo | Citation(s) |
| Inverse-Electron-Demand Diels-Alder | DHP (diene) | Tetrazine | Not explicitly quantified for DHP. Similar reactions with strained alkenes range from 3.1 to 2000 M⁻¹s⁻¹. | In Vitro | [4] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | AHA (azide) / HPG (alkyne) | Cyclooctyne / Azide | ~1 M⁻¹s⁻¹ | In Vitro | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | pAzF (azide) | Cyclooctyne | ~1 M⁻¹s⁻¹ | In Vitro | |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | AHA (azide) / HPG (alkyne) | Alkyne / Azide | 10² - 10³ M⁻¹s⁻¹ | In Vitro | |
| Tetrazine Ligation | Tetrazine-UAA | trans-Cyclooctene | 330 - 880 M⁻¹s⁻¹ | In Vitro & In Vivo | [5] |
Table 2: Kinetics of Bioorthogonal Labeling Reactions. This table compares the reaction rates of different bioorthogonal chemistries used to label UAAs. The inverse-electron-demand Diels-Alder reaction, utilized by DHP, generally exhibits very fast kinetics.
| Unnatural Amino Acid (UAA) | In Vivo System | Observed Toxicity/Biocompatibility | Citation(s) |
| This compound (as L-DOPA) | Rats | High doses can increase the production of hydroxyl radicals in the substantia nigra, suggesting potential for neurotoxicity. | [6] |
| Azidohomoalanine (AHA) | Mice | Short-term administration showed minimal adverse effects. | [2] |
| Homopropargylglycine (HPG) | Mice | Short-term administration showed minimal adverse effects. | [2] |
| p-Azidophenylalanine (pAzF) | E. coli | Generally well-tolerated for protein expression. | [3] |
Table 3: Biocompatibility and Toxicity of Unnatural Amino Acids. This table provides an overview of the known in vivo effects of the compared UAAs. It is important to note that the toxicity of DHP is inferred from studies on its close structural analog, L-DOPA.
Visualizing the Workflow: From UAA Incorporation to Labeled Protein
The process of in vivo protein labeling using UAAs can be visualized as a two-step workflow. First, the UAA is introduced into the organism and incorporated into the protein of interest through the cellular translation machinery. Second, a bioorthogonal reaction is used to attach a probe to the UAA.
Signaling Pathways and Reaction Mechanisms
The core of this labeling technology lies in the specificity of the bioorthogonal reaction. In the case of DHP, the diene moiety reacts with a tetrazine-conjugated probe via an inverse-electron-demand Diels-Alder reaction. This is in contrast to the azide-alkyne cycloadditions utilized by AHA, HPG, and pAzF.
Experimental Protocols
Detailed and validated protocols are crucial for the successful implementation of in vivo UAA labeling. Below are generalized protocols for the incorporation and labeling of the discussed UAAs.
General Protocol for In Vivo Labeling with AHA and HPG in Mice
This protocol is adapted from methodologies described for metabolic labeling in mice[2].
1. Materials:
-
Azidohomoalanine (AHA) or Homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS), sterile
-
Animal model (e.g., juvenile mice, 25-35 days old)
-
Alkyne- or azide-conjugated fluorophore (for CuAAC)
-
Click chemistry reaction buffer (e.g., copper (II) sulfate, reducing agent, ligand)
-
Tissue homogenization buffer
-
SDS-PAGE reagents and equipment
-
Fluorescence imaging system
2. Procedure:
-
UAA Administration: Prepare a stock solution of AHA or HPG in sterile PBS. Administer the UAA to the mice via intraperitoneal (IP) injection. A typical dose is 0.1 mg/g of body weight per day[2]. The duration of administration will depend on the desired labeling window.
-
Tissue Harvesting and Lysis: At the end of the labeling period, humanely euthanize the animals and harvest the tissues of interest. Homogenize the tissues in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the tissue lysates using a standard protein assay (e.g., BCA assay).
-
Bioorthogonal Labeling (CuAAC): In a microcentrifuge tube, combine a specific amount of protein lysate with the alkyne- or azide-conjugated fluorophore, copper (II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand. The final concentrations and reaction time will need to be optimized.
-
Analysis: After the click reaction, the labeled proteins can be visualized by SDS-PAGE followed by in-gel fluorescence scanning.
General Protocol for Site-Specific In Vivo Labeling with p-Azidophenylalanine (pAzF)
This protocol is based on the principles of genetic code expansion[3].
1. Materials:
-
Expression system (e.g., E. coli) engineered with an orthogonal aminoacyl-tRNA synthetase/tRNA pair for pAzF.
-
Expression vector for the protein of interest containing an amber stop codon (TAG) at the desired labeling site.
-
p-Azidophenylalanine (pAzF).
-
Bacterial growth media and appropriate antibiotics.
-
Inducing agent (e.g., IPTG).
-
Strain-promoted alkyne-conjugated fluorophore (for SPAAC).
-
Lysis buffer and purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
-
SDS-PAGE and fluorescence imaging equipment.
2. Procedure:
-
Expression of the Target Protein: Transform the engineered E. coli with the expression vector for the protein of interest. Grow the bacterial culture in media supplemented with pAzF and the appropriate antibiotics.
-
Induction: When the culture reaches the desired optical density, induce protein expression with the appropriate inducer.
-
Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the pAzF-containing protein using an appropriate method (e.g., affinity chromatography).
-
Bioorthogonal Labeling (SPAAC): Incubate the purified protein with the strain-promoted alkyne-conjugated fluorophore. The reaction typically proceeds to completion at room temperature.
-
Analysis: Analyze the labeled protein by SDS-PAGE and in-gel fluorescence to confirm successful labeling.
Conclusion
The selection of an unnatural amino acid for in vivo labeling is a critical decision that depends on the specific biological question and the experimental system. This compound, with its participation in the rapid and bioorthogonal inverse-electron-demand Diels-Alder reaction, presents a promising option. However, the current literature lacks extensive in vivo characterization of its incorporation efficiency and potential toxicity.
In contrast, AHA, HPG, and pAzF are more established, with a larger body of literature supporting their use. AHA and HPG offer the advantage of residue-specific labeling, allowing for the study of global protein synthesis, while pAzF, like DHP, is used for site-specific incorporation. The kinetics of the Diels-Alder reaction are generally faster than strain-promoted azide-alkyne cycloaddition, which could be advantageous for capturing rapid biological processes.
Ultimately, the choice between DHP and other UAAs will involve a trade-off between the potential for faster labeling kinetics and the current lack of comprehensive in vivo data for DHP. As research in this area continues, a more complete picture of the relative strengths and weaknesses of each of these powerful tools for in vivo protein labeling will undoubtedly emerge. Researchers are encouraged to carefully consider the available data and the specific requirements of their experiments when making their selection.
References
- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Bioorthogonal Chemistry Turn-on through Enzymatic or Long Wavelength Photocatalytic Activation of Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Incorporation of Biosynthesized L-dihydroxyphenylalanine (DOPA) and Its Application to Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accurate prediction of rate constants of Diels–Alder reactions and application to design of Diels–Alder ligation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. L-dopa increases nigral production of hydroxyl radicals in vivo: potential L-dopa toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Novel Protein Functionality: A Comparative Guide to L-2,5-Dihydrophenylalanine Incorporation
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (uAAs) into proteins represents a powerful strategy for expanding their functional repertoire. This guide provides a prospective assessment of incorporating L-2,5-Dihydrophenylalanine (DHP), a non-canonical amino acid with a unique conjugated diene side chain, into proteins. While direct, extensive experimental data on DHP incorporation is emerging, this document outlines the potential impacts on protein function, proposes experimental frameworks based on established methodologies for other uAAs, and presents hypothetical comparative data to guide future research.
Introduction to this compound (DHP)
This compound is a naturally occurring, non-proteinogenic amino acid biosynthesized by Streptomyces arenae. Its defining feature is the 1,3-cyclohexadienyl side chain, which offers unique chemical reactivity not present in the 20 canonical amino acids. This conjugated diene system opens the door to novel bio-orthogonal chemistries and the introduction of unique spectroscopic properties within a protein scaffold.
Potential Applications and Functional Impact
The incorporation of DHP into a target protein is hypothesized to enable several novel functionalities:
-
Bio-orthogonal Conjugation: The diene side chain of DHP can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with a suitable dienophile. This allows for the site-specific and covalent attachment of probes, drugs, or other macromolecules with high efficiency and specificity.
-
Fluorescent Reporter: The conjugated diene system may impart intrinsic fluorescent properties to the protein, allowing it to serve as a localized environmental probe to study protein folding, conformational changes, and ligand binding.
-
Modulation of Electronic Properties: The introduction of a conjugated π-system can alter the local electronic environment within a protein, potentially influencing enzyme catalysis or protein-protein interactions.
Hypothetical Case Study: Incorporation of DHP into Green Fluorescent Protein (GFP)
To illustrate the potential impact of DHP incorporation, we present a hypothetical case study involving the site-specific replacement of a solvent-exposed tyrosine residue (e.g., Tyr145) in Superfolder Green Fluorescent Protein (sfGFP) with DHP.
Comparative Functional Data
The following table summarizes the predicted functional properties of the wild-type sfGFP (sfGFP-WT) compared to the hypothetical DHP-containing variant (sfGFP-Y145DHP).
| Parameter | sfGFP-WT | sfGFP-Y145DHP (Hypothetical) | Rationale for Predicted Change |
| Fluorescence Properties | |||
| Excitation Max (nm) | 485 | ~320-350 | The conjugated diene of DHP would introduce a new chromophore with a distinct absorption spectrum. |
| Emission Max (nm) | 510 | ~400-450 | The emission of the DHP side chain is expected to be blue-shifted compared to the intrinsic GFP chromophore. |
| Quantum Yield | 0.65 | 0.1 - 0.3 | The quantum yield of the isolated DHP side chain is likely to be lower than the highly evolved GFP chromophore. |
| Bio-orthogonal Reactivity | |||
| Reactivity with Maleimide-Dienophile | None | High | The DHP diene will readily undergo a Diels-Alder reaction with a dienophile-functionalized molecule. |
| Structural Integrity | |||
| Thermal Stability (Tm, °C) | 78 | 75 | The introduction of a non-native amino acid may slightly decrease the overall thermal stability of the protein. |
Experimental Protocols
The successful site-specific incorporation of DHP requires the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. The following protocols are adapted from established methods for other uAAs.
Development of an Orthogonal DHP-tRNA Synthetase (DHP-RS)
An orthogonal tRNA synthetase/tRNA pair, such as the TyrRS/tRNACUA pair from Methanocaldococcus jannaschii, would be evolved to specifically recognize and charge DHP. This is typically achieved through directed evolution using several rounds of positive and negative selection in E. coli.
Site-Specific Incorporation of DHP into a Target Protein
This protocol outlines the expression of a target protein containing DHP at a specific site, encoded by an amber stop codon (TAG), in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a TAG codon at the desired position.
-
Plasmid encoding the evolved DHP-RS and its cognate tRNACUA.
-
This compound (synthesized or purchased).
-
LB medium and appropriate antibiotics.
-
IPTG for induction.
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the DHP-RS/tRNA plasmid.
-
Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotics.
-
Inoculate a larger volume of expression medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Supplement the culture with 1 mM DHP.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture at a reduced temperature (e.g., 20°C) for 12-16 hours to enhance proper folding.
-
Harvest the cells by centrifugation and purify the DHP-containing protein using standard chromatography techniques.
Characterization of DHP-Containing Proteins
Mass Spectrometry: Confirm the successful incorporation of DHP at the target site by electrospray ionization mass spectrometry (ESI-MS). The observed mass should correspond to the theoretical mass of the protein with the DHP substitution.
Fluorescence Spectroscopy: Characterize the intrinsic fluorescence of the DHP-containing protein.
-
Prepare solutions of the purified wild-type and DHP-containing proteins in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance spectra to determine the optimal excitation wavelength for the DHP chromophore.
-
Record the fluorescence emission spectra upon excitation at the determined wavelength.
-
Calculate the quantum yield relative to a known standard (e.g., quinine (B1679958) sulfate).
Bio-orthogonal Labeling:
-
Incubate the purified DHP-containing protein with a dienophile-conjugated fluorescent dye (e.g., Alexa Fluor 488-maleimide) at room temperature.
-
Monitor the reaction progress using SDS-PAGE and in-gel fluorescence imaging. A fluorescent band should appear at the molecular weight of the target protein.
-
Confirm the covalent labeling by ESI-MS.
Visualizations
Caption: Experimental workflow for the incorporation and characterization of DHP.
Caption: Bio-orthogonal labeling of a DHP-containing protein via Diels-Alder reaction.
Caption: Probing a signaling pathway using a DHP-labeled receptor.
Ensuring Accuracy in Protein Labeling: A Guide to Control Experiments for L-2,5-Dihydrophenylalanine Studies
For researchers, scientists, and drug development professionals utilizing L-2,5-Dihydrophenylalanine (DHP) for protein labeling, establishing a robust set of control experiments is paramount to ensure data accuracy and validate the specificity of incorporation. This guide provides a comparative overview of essential control experiments, alternative labeling strategies, and the methodologies required to confidently interpret your results.
This compound (DHP) is a non-canonical amino acid that can be metabolically incorporated into proteins in place of tyrosine. Its unique diene moiety allows for subsequent bioorthogonal ligation reactions, enabling the attachment of probes for visualization, purification, and identification of newly synthesized proteins. However, like any labeling technique, careful validation is necessary to rule out off-target effects and confirm the intended modification.
Key Control Experiments for DHP Labeling Studies
To ensure the fidelity of DHP incorporation and subsequent labeling, a series of control experiments should be performed. These controls are designed to assess the specificity of DHP incorporation, potential cytotoxicity, and the dependence of the signal on protein synthesis.
| Control Experiment | Purpose | Expected Outcome for Valid DHP Labeling |
| No DHP Control | To assess background signal from the detection reagents in the absence of DHP. | No or minimal signal should be detected in the absence of DHP. |
| Protein Synthesis Inhibition | To confirm that the observed signal is due to the incorporation of DHP into newly synthesized proteins. | Pre-treatment with a protein synthesis inhibitor (e.g., cycloheximide) should significantly reduce or eliminate the labeling signal.[1][2] |
| Competitive Inhibition | To demonstrate that DHP is incorporated through the canonical tyrosine biosynthesis pathway. | Co-incubation with an excess of natural tyrosine should reduce the DHP-dependent signal in a concentration-dependent manner. |
| Cytotoxicity Assay | To determine if the concentrations of DHP and labeling reagents used are toxic to the cells, which could lead to artifacts. | No significant increase in cell death should be observed at the working concentrations of DHP and labeling reagents. |
| Mass Spectrometry Validation | To directly confirm the incorporation of DHP into specific proteins. | Detection of a mass shift corresponding to the DHP residue in peptides from target proteins.[3][4][5] |
| In Vitro Labeling Control | To confirm that the bioorthogonal reaction is specific to the DHP diene. | A purified protein known not to contain DHP should not be labeled by the bioorthogonal probe. |
Experimental Protocols
Protein Synthesis Inhibition with Cycloheximide (B1669411)
This protocol is crucial for demonstrating that the labeling is dependent on de novo protein synthesis.[1][2]
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment: Treat one set of cells with a known effective concentration of cycloheximide (e.g., 10-100 µg/mL) for 1-2 hours prior to DHP addition. A vehicle-only control (e.g., DMSO) should be run in parallel.[2]
-
DHP Labeling: Add this compound to both cycloheximide-treated and untreated cells at the desired final concentration and incubate for the desired labeling period.
-
Lysis and Detection: Lyse the cells and proceed with the bioorthogonal ligation reaction and subsequent detection method (e.g., Western blot, fluorescence microscopy).
-
Analysis: Compare the signal intensity between the cycloheximide-treated and untreated samples. A significant reduction in signal in the treated sample indicates that the labeling is dependent on new protein synthesis.
Visualizing Experimental Workflows
To aid in the design and execution of these critical control experiments, the following diagrams illustrate the logical flow of the validation process.
Caption: A flowchart illustrating the main steps of a DHP labeling experiment and the parallel control experiments required for validation.
Comparison with Alternative Labeling Methods
While DHP offers a unique tool for protein labeling, several alternative non-canonical amino acids that are also incorporated in place of tyrosine exist. The choice of labeling reagent will depend on the specific application and experimental system.
| Labeling Reagent | Reactive Handle | Bioorthogonal Reaction | Advantages | Considerations |
| This compound (DHP) | Diene | Inverse-electron-demand Diels-Alder | Fast reaction kinetics, high specificity. | Relatively new, fewer commercially available probes compared to alkynes/azides. |
| p-Azido-L-phenylalanine (AzF) | Azide | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Well-established chemistry, wide variety of alkyne probes available.[6][7] | Copper in CuAAC can be toxic to cells. SPAAC is generally slower than Diels-Alder reactions. |
| p-Ethynyl-L-phenylalanine (EtF) | Alkyne | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Complements AzF for dual labeling experiments. | Same considerations as for AzF regarding the choice of cycloaddition reaction. |
| L-DOPA | Catechol | Redox-mediated crosslinking, metal coordination | Can be used to study protein crosslinking and metal-protein interactions.[8][9][10] | Less versatile for general purpose labeling with fluorescent probes. |
Signaling Pathway Visualization
The incorporation of DHP relies on the cell's natural protein synthesis machinery. Understanding this pathway is key to designing effective control experiments.
Caption: A diagram illustrating the competition between DHP and natural tyrosine for charging of tRNA(Tyr) and subsequent incorporation into proteins, and the point of inhibition by cycloheximide.
By implementing these control experiments and understanding the underlying biological and chemical principles, researchers can ensure the reliability and accuracy of their this compound labeling studies, leading to more robust and reproducible scientific findings.
References
- 1. CYCLOHEXIMIDE: ASPECTS OF INHIBITION OF PROTEIN SYNTHESIS IN MAMMALIAN CELLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.foxchase.org [profiles.foxchase.org]
- 8. Efficient Incorporation of DOPA into Proteins Free from Competition with Endogenous Translation Termination Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Directed evolution of an improved aminoacyl-tRNA synthetase for incorporation of L-3,4-dihydroxyphenylalanine (L-DOPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Quantifying L-2,5-Dihydrophenylalanine Incorporation in Proteins
For researchers, scientists, and drug development professionals venturing into the precise modification of proteins through unnatural amino acid (UAA) incorporation, the accurate quantification of this incorporation is paramount. This guide provides a comparative overview of key methodologies for determining the incorporation efficiency of L-2,5-Dihydrophenylalanine (DHP), a tyrosine analogue, into target proteins. While direct data for DHP is emerging, this guide draws upon established protocols for its structural isomer, L-3,4-dihydroxyphenylalanine (L-DOPA), which are readily adaptable.
Comparison of Quantification Methodologies
The choice of quantification method depends on factors such as the required sensitivity, available equipment, and the desired level of detail. The following table summarizes the most common techniques.
| Method | Principle | Advantages | Disadvantages | Throughput | Skill Level |
| LC-MS/MS | Enzymatic digestion of the protein followed by liquid chromatography separation and mass spectrometric detection of DHP-containing peptides. | High sensitivity and specificity. Provides sequence context of incorporation. Can perform relative and absolute quantification. | Requires expensive instrumentation. Complex sample preparation and data analysis. | Medium to High | High |
| HPLC-UV | Acid hydrolysis of the protein to free amino acids, followed by separation via high-performance liquid chromatography and detection by UV absorbance. | Relatively inexpensive and widely available. Straightforward data analysis. | Lower sensitivity compared to MS. Does not provide information on the site of incorporation. Potential for interference from other aromatic compounds. | High | Intermediate |
| NMR Spectroscopy | Acid hydrolysis of the protein and quantification of the aromatic signals of DHP in the nuclear magnetic resonance spectrum relative to an internal standard. | Provides absolute quantification without the need for a specific DHP standard. Non-destructive for the free amino acid. | Requires high protein concentrations. Complex spectra can make quantification challenging. Requires specialized equipment and expertise. | Low | High |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Can confirm the position of DHP if it is near the N-terminus. Can be made quantitative with isotope dilution. | Limited to the N-terminal region of the protein. Not suitable for overall incorporation efficiency. Can be time-consuming. | Low | High |
Experimental Protocols
Quantification by LC-MS/MS
This method is the gold standard for both identifying the location and quantifying the efficiency of UAA incorporation.
a) Protein Digestion:
-
Denaturation, Reduction, and Alkylation:
-
Resuspend the purified protein containing DHP in a denaturing buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0).
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.
-
Add a protease, such as trypsin, at a 1:50 (w/w) protease-to-protein ratio.[1]
-
Incubate at 37°C for 16-18 hours.[1]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
b) LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the digested peptide mixture onto a reverse-phase C18 column.[2]
-
Elute the peptides using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Analyze the eluting peptides using a tandem mass spectrometer operating in data-dependent acquisition mode.
-
The mass spectrometer will perform a full MS scan to detect peptide ions, followed by MS/MS scans to fragment selected ions.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Identify peptides containing DHP by a mass shift corresponding to the DHP residue compared to the canonical amino acid it replaced (e.g., tyrosine).
-
Quantify the incorporation efficiency by comparing the peak areas of the DHP-containing peptide with the corresponding unmodified peptide.
-
Quantification by HPLC-UV
This method provides a more accessible way to determine the overall incorporation of DHP.
a) Protein Hydrolysis:
-
Add a known amount of the purified protein to a hydrolysis tube.
-
Add 6 M HCl and incubate at 110°C for 24 hours.
-
Dry the sample under vacuum to remove the acid.
-
Resuspend the hydrolyzed amino acids in a suitable buffer for HPLC analysis.
b) HPLC Analysis:
-
Chromatographic Separation:
-
Inject the amino acid mixture onto a reverse-phase column suitable for amino acid analysis.
-
Use a mobile phase gradient to separate the individual amino acids.
-
-
UV Detection:
-
Monitor the elution of amino acids using a UV detector at a wavelength where DHP has significant absorbance (e.g., 280 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of a DHP standard.
-
Determine the concentration of DHP in the protein hydrolysate by comparing its peak area to the standard curve.
-
Calculate the incorporation efficiency based on the known amount of protein hydrolyzed and the expected number of DHP incorporation sites.
-
Quantification by NMR Spectroscopy
Quantitative NMR (qNMR) can provide an absolute measure of DHP content.
a) Sample Preparation:
-
Perform acid hydrolysis of the protein as described for the HPLC method.
-
Dissolve the dried amino acid mixture in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., maleic acid).[3]
b) NMR Acquisition:
-
Acquire a 1D proton NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay is used to allow for full relaxation of all signals for accurate integration.
c) Data Analysis:
-
Identify the characteristic aromatic signals of DHP in the NMR spectrum.
-
Integrate the area of a well-resolved DHP signal and the signal of the internal standard.
-
Calculate the concentration of DHP based on the known concentration of the internal standard and the relative integrals.
-
Determine the incorporation efficiency based on the initial protein amount and the number of potential incorporation sites.
Visualizing the Workflow
The following diagrams illustrate the general workflows for UAA incorporation and quantification.
References
Comparative Analysis of L-2,5-Dihydrophenylalanine and L-DOPA: A Review of Available Data
A direct comparative analysis of L-2,5-Dihydrophenylalanine (DHPA) and L-DOPA in biological systems is challenging due to the limited availability of published experimental data on DHPA. Extensive literature searches did not yield sufficient quantitative data to construct a detailed comparison of their respective performance, bioavailability, or therapeutic efficacy. L-DOPA is a cornerstone in the treatment of Parkinson's disease, with a well-documented profile, whereas DHPA remains a less-characterized compound in this context.
This guide, therefore, summarizes the established biological profile of L-DOPA to serve as a benchmark. Should further research on this compound become available, this information can be used as a basis for future comparative analysis.
L-DOPA: The Gold Standard in Parkinson's Disease Treatment
Levodopa, or L-DOPA, is the metabolic precursor to dopamine (B1211576) and represents the most effective symptomatic therapy for Parkinson's disease. Its mechanism of action, benefits, and limitations have been extensively studied.
Pharmacokinetics and Bioavailability
The oral bioavailability of L-DOPA is variable, typically ranging from 10% to 30%. It is rapidly absorbed from the small intestine via a large neutral amino acid (LNAA) transporter. However, its therapeutic efficacy is limited by extensive peripheral metabolism.
| Parameter | Value |
| Oral Bioavailability | 10-30% |
| Time to Peak Plasma Concentration | 0.5-2 hours |
| Half-life | 1-3 hours |
| Primary Metabolism | Decarboxylation by aromatic L-amino acid decarboxylase (AADC) and methylation by catechol-O-methyltransferase (COMT) |
Mechanism of Action and Signaling Pathway
L-DOPA's therapeutic effect is contingent on its ability to cross the blood-brain barrier (BBB) and be converted to dopamine in the brain. This newly synthesized dopamine then acts on postsynaptic dopamine receptors to alleviate the motor symptoms of Parkinson's disease.
Caption: L-DOPA transport across the blood-brain barrier and conversion to dopamine.
Experimental Protocols: Assessing L-DOPA Efficacy
The efficacy of L-DOPA and its formulations is typically evaluated using a combination of preclinical and clinical models.
Preclinical Evaluation:
-
Animal Models: 6-hydroxydopamine (6-OHDA) or MPTP-lesioned rodent and non-human primate models of Parkinson's disease are commonly used.
-
Behavioral Tests:
-
Rotational Behavior: Quantifies turning behavior in response to a dopamine agonist after a unilateral lesion.
-
Cylinder Test: Assesses forelimb akinesia.
-
Gait Analysis: Measures stride length and other locomotor parameters.
-
-
Neurochemical Analysis: Post-mortem analysis of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
Clinical Evaluation:
-
Unified Parkinson's Disease Rating Scale (UPDRS): A comprehensive scale to assess both motor and non-motor symptoms.
-
"On-Off" Diaries: Patients record fluctuations in motor performance.
-
Pharmacokinetic Studies: Measurement of L-DOPA and its metabolites in plasma and cerebrospinal fluid.
Caption: Generalized workflow for preclinical evaluation of anti-Parkinsonian drugs.
Conclusion
While a direct, data-driven comparison between this compound and L-DOPA is not currently possible due to a lack of published research on DHPA, the established profile of L-DOPA provides a robust framework for any future investigations. Researchers exploring DHPA or other novel compounds for Parkinson's disease would likely utilize similar experimental models and endpoints to determine their potential as therapeutic alternatives or adjuncts to L-DOPA. The development of novel therapeutic agents will depend on demonstrating superior efficacy, an improved side-effect profile, or the ability to address the non-motor symptoms of Parkinson's disease more effectively than the current gold standard.
L-2,5-Dihydrophenylalanine vs. Azidohomoalanine: A Comparative Analysis for Bioorthogonal Protein Labeling
A comprehensive side-by-side comparison of L-2,5-Dihydrophenylalanine (DHP) and Azidohomoalanine (AHA) for applications in protein labeling and proteomics is not feasible at this time due to a significant lack of available research and experimental data on this compound in this context.
Extensive searches of scientific literature and databases have revealed a scarcity of information regarding the use of this compound (DHP) as a bioorthogonal non-canonical amino acid for protein labeling. While its biosynthesis by Streptomyces arenae has been documented, its application in metabolic labeling, proteomics, or other bioorthogonal chemistry techniques is not described in the accessible scientific literature. Consequently, critical data on its incorporation efficiency, potential cytotoxicity, and specific mechanisms for bioorthogonal reactions are unavailable.
In contrast, Azidohomoalanine (AHA) is a well-established and widely utilized non-canonical amino acid for studying newly synthesized proteins. Its utility is extensively documented, with a wealth of experimental data and established protocols available to the research community.
This guide will proceed by providing a detailed overview of Azidohomoalanine, including its mechanism of action, applications, and experimental considerations, to serve as a valuable resource for researchers in the field. A comparative analysis with DHP cannot be provided until further research on DHP's potential as a bioorthogonal tool is conducted and published.
Azidohomoalanine (AHA): A Powerful Tool for Proteome Dynamics
Azidohomoalanine (AHA) is an analog of the essential amino acid methionine, where the terminal methyl group of the side chain is replaced by an azide (B81097) group. This subtle modification allows it to be recognized by the cell's translational machinery and incorporated into newly synthesized proteins in place of methionine. The key feature of AHA is its bioorthogonal azide moiety, which enables selective chemical ligation to probes containing a complementary alkyne group via "click chemistry."
Mechanism of Action
The workflow for utilizing AHA in protein labeling follows a two-step process. First, cells or organisms are cultured in methionine-deficient media supplemented with AHA. During active protein synthesis, methionyl-tRNA synthetase charges tRNAMet with AHA, leading to its incorporation into the nascent polypeptide chain.
Subsequently, the azide-modified proteins can be selectively tagged with a variety of reporter molecules, such as fluorophores or biotin, that bear an alkyne group. This reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), is highly specific and occurs under biocompatible conditions, ensuring that only the AHA-containing proteins are labeled.
Key Performance Characteristics of Azidohomoalanine (AHA)
| Feature | Description | Supporting Experimental Data |
| Incorporation Efficiency | AHA is readily incorporated into proteins in a variety of model systems, including bacteria, yeast, mammalian cells, and whole organisms. However, its incorporation efficiency can be lower than that of methionine and may be influenced by the specific cell type, metabolic state, and the concentration of both AHA and methionine in the culture medium. | Studies have shown that supplementing the medium with a low concentration of methionine alongside AHA can improve cell viability and viral yields in labeling experiments, although this may reduce the overall incorporation of AHA. |
| Cytotoxicity | AHA is generally considered to have low cytotoxicity at typical working concentrations. However, prolonged exposure or high concentrations, especially in the complete absence of methionine, can affect cell proliferation and protein abundance. | While AHA does not significantly impact cell viability over short labeling periods, prolonged incubation in the complete absence of methionine can lead to a reduction in cell population growth. |
| Bioorthogonal Reactivity | The azide group of incorporated AHA reacts efficiently and specifically with alkyne-containing probes via click chemistry (CuAAC or SPAAC). This allows for the selective detection and enrichment of newly synthesized proteins. | The high efficiency and specificity of click chemistry reactions are well-documented, enabling sensitive detection of AHA-labeled proteins in complex biological samples. |
| Applications | AHA is widely used for pulse-labeling and visualizing newly synthesized proteins, identifying proteins secreted by cells (secretomics), and profiling changes in protein synthesis in response to various stimuli or in disease states. It is a cornerstone of techniques like Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT). | Numerous studies have successfully employed AHA-based methods to investigate protein dynamics in diverse biological contexts, including memory formation and autophagy. |
Experimental Protocols for Azidohomoalanine (AHA) Labeling
General Workflow for AHA Labeling and Detection
The following diagram outlines a typical experimental workflow for labeling newly synthesized proteins with AHA followed by detection.
Detailed Methodologies
1. Cell Culture and AHA Labeling:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.
-
Methionine Depletion: To maximize AHA incorporation, replace the regular growth medium with a methionine-free medium. The duration of this starvation period should be optimized for the specific cell line to minimize stress.
-
AHA Incubation: Add L-azidohomoalanine to the methionine-free medium at a final concentration typically ranging from 25 to 100 µM. The optimal concentration should be determined empirically. Incubate the cells for a period of 1 to 24 hours, depending on the desired labeling window. For some applications, a low level of methionine can be added back to the medium to improve cell health.
2. Cell Lysis and Protein Extraction:
-
After incubation, wash the cells with ice-cold PBS to remove excess AHA.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein extract.
3. Click Chemistry Reaction (CuAAC):
-
To the protein lysate, add the alkyne-biotin or alkyne-fluorophore probe.
-
Add the catalyst solution, which typically includes copper(II) sulfate (B86663) (CuSO₄), a reducing agent such as sodium ascorbate, and a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to improve reaction efficiency and reduce cytotoxicity.
-
Incubate the reaction at room temperature for 1-2 hours.
4. Analysis of Labeled Proteins:
-
SDS-PAGE and In-Gel Fluorescence: If a fluorescent alkyne probe was used, the labeled proteins can be directly visualized by running the lysate on an SDS-PAGE gel and imaging the gel using a suitable fluorescence scanner.
-
Western Blotting: If a biotin-alkyne probe was used, the labeled proteins can be detected by Western blotting using streptavidin conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Mass Spectrometry: For proteomic analysis, the biotin-labeled proteins can be enriched using streptavidin-coated beads. The enriched proteins are then digested, and the resulting peptides are analyzed by mass spectrometry to identify and quantify the newly synthesized proteins.
Signaling Pathways and Logical Relationships
The incorporation of AHA into proteins is fundamentally linked to the cellular protein synthesis machinery. The following diagram illustrates this relationship.
Conclusion
Azidohomoalanine (AHA) stands as a robust and versatile tool for the metabolic labeling of newly synthesized proteins. Its well-characterized mechanism, commercial availability, and the plethora of established protocols make it an invaluable resource for researchers studying proteome dynamics. While the potential of this compound (DHP) as a bioorthogonal non-canonical amino acid remains to be explored, AHA continues to be a cornerstone of modern chemical biology and proteomics research. Further investigation into novel non-canonical amino acids like DHP is warranted to expand the toolkit available for understanding the complex world of proteins.
Evaluating the Orthogonality of L-2,5-Dihydrophenylalanine Incorporation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for protein engineering and drug development, enabling the introduction of novel chemical functionalities. L-2,5-Dihydrophenylalanine (DHPA) is one such ncAA that offers unique properties for protein modification. A critical aspect of its utility lies in the orthogonality of its incorporation, meaning it is specifically incorporated at the desired position without interfering with the endogenous translational machinery. This guide provides a comparative evaluation of DHPA incorporation, detailing experimental methodologies to assess its orthogonality and comparing its performance with other commonly used ncAAs.
Comparative Analysis of ncAA Incorporation
The efficiency and fidelity of ncAA incorporation are paramount for the production of homogeneously modified proteins. Below is a comparison of DHPA with other widely used ncAAs. It is important to note that direct comparative data for DHPA using modern quantitative methods is limited, and the values presented are based on available literature and may vary depending on the specific orthogonal translation system and experimental conditions.
| Non-Canonical Amino Acid | Reported Incorporation Efficiency (%) | Fidelity | Key Features & Applications |
| This compound (DHPA) | Up to 65% (in E. coli)[1] | Moderate to High | Phenylalanine analog, potential for unique chemical modifications. |
| p-Azido-L-phenylalanine (pAzF) | 50-88%[2] | High | Bioorthogonal handle for "click" chemistry, enabling protein labeling and conjugation.[3][4] |
| L-DOPA (L-3,4-dihydroxyphenylalanine) | ~83%[5] | Moderate | Catechol group for metal chelation and redox activity; prone to misincorporation for tyrosine.[5] |
| Fluorescent Amino Acids (e.g., ANAP) | Variable (often lower) | High | Intrinsic fluorescence for direct visualization and biophysical studies. |
Note: Incorporation efficiency is highly dependent on the specific aminoacyl-tRNA synthetase (aaRS)/tRNA pair, the expression host, and the local sequence context of the insertion site.
Experimental Protocols for Orthogonality Evaluation
Accurate assessment of ncAA incorporation requires robust experimental methodologies. Here, we detail two key techniques: a dual-fluorescence reporter assay for quantifying incorporation efficiency and fidelity in vivo, and mass spectrometry for precise quantification of site-specific incorporation.
Detailed Methodology 1: Dual-Fluorescence Reporter Assay
This method provides a high-throughput approach to assess the efficiency and fidelity of ncAA incorporation by measuring the expression of two different fluorescent proteins.
Principle: A reporter construct is designed with an N-terminal fluorescent protein (e.g., mCherry) and a C-terminal fluorescent protein (e.g., sfGFP), separated by a linker containing an amber stop codon (TAG). In the presence of the ncAA and the corresponding orthogonal aaRS/tRNA pair, the stop codon is suppressed, leading to the expression of the full-length fusion protein, which exhibits both red and green fluorescence. The ratio of green to red fluorescence provides a quantitative measure of suppression efficiency.
Experimental Workflow:
Protocol:
-
Plasmid Construction:
-
Clone the dual-fluorescence reporter gene (e.g., mCherry-TAG-sfGFP) into a suitable mammalian expression vector.
-
Clone the genes for the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA into a separate, compatible expression vector.
-
-
Cell Culture and Transfection:
-
Culture host cells (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with the reporter plasmid and the orthogonal translation system (OTS) plasmid using a standard transfection reagent.
-
-
ncAA Incorporation:
-
Following transfection, supplement the cell culture medium with the non-canonical amino acid (e.g., 1 mM this compound).
-
Include control wells without the ncAA to measure background read-through.
-
-
Flow Cytometry Analysis:
-
After 24-48 hours of incubation, harvest the cells.
-
Analyze the cells using a flow cytometer equipped with appropriate lasers and filters to detect both mCherry and sfGFP fluorescence.
-
-
Data Analysis:
-
Gate on the transfected cell population (e.g., based on mCherry expression).
-
Calculate the ratio of sfGFP to mCherry fluorescence for the population of cells grown in the presence of the ncAA. This ratio is proportional to the amber suppression efficiency.
-
Compare this to the ratio from cells grown without the ncAA to determine the ncAA-dependent suppression.
-
Detailed Methodology 2: Mass Spectrometry-Based Quantification
Mass spectrometry (MS) provides a direct and highly accurate method to confirm the site-specific incorporation of an ncAA and to quantify the incorporation fidelity.
Principle: A target protein with a TAG codon at a specific site is expressed in the presence of the ncAA and the orthogonal system. The purified protein is then digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The masses of the peptides containing the ncAA will be shifted compared to the wild-type peptide or peptides resulting from misincorporation of a natural amino acid. By comparing the peak intensities of these different peptide species, the incorporation fidelity can be quantified.
Experimental Workflow:
Protocol:
-
Protein Expression and Purification:
-
Express the target protein containing a TAG codon at the desired position in a suitable expression system (e.g., E. coli or mammalian cells) supplemented with the ncAA and the OTS.
-
Purify the target protein using appropriate chromatography techniques.
-
-
Proteolytic Digestion:
-
Denature, reduce, and alkylate the purified protein.
-
Digest the protein with a specific protease, such as trypsin, overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis and Quantification:
-
Search the acquired MS/MS spectra against a protein sequence database that includes the target protein sequence with the ncAA at the specified position.
-
Manually inspect the spectra of the peptide of interest to confirm the presence of the ncAA.
-
Quantify the relative abundance of the peptide containing the ncAA versus the same peptide containing a natural amino acid (resulting from misincorporation) by integrating the area under the curve of their respective extracted ion chromatograms (XICs).
-
Potential Cellular Effects and Off-Target Considerations
The introduction of an orthogonal translation system and an ncAA can potentially impact cellular physiology. While a truly orthogonal system should have minimal off-target effects, it is crucial to evaluate potential cellular responses.
Signaling Pathways Potentially Affected by ncAA Incorporation:
The incorporation of structurally similar ncAAs like L-DOPA has been shown to induce cellular stress responses.[6] It is plausible that high levels of DHPA incorporation could trigger similar pathways.
Evaluation of Cellular Toxicity and Off-Target Effects:
-
Cell Viability Assays: Perform standard cytotoxicity assays (e.g., MTT or LDH assays) to assess the impact of ncAA and OTS expression on cell health.
-
Proteomic Analysis: Utilize quantitative proteomics to identify changes in the host cell proteome in response to ncAA incorporation. This can reveal the upregulation of stress response proteins or other unexpected cellular changes.[6][7][8]
-
Off-Target Incorporation: Analyze the proteome by mass spectrometry to search for random incorporation of the ncAA at codons for natural amino acids, particularly the one it is an analog of (in the case of DHPA, phenylalanine).
Conclusion
The successful application of this compound in protein engineering and drug development hinges on the rigorous evaluation of its incorporation orthogonality. The dual-fluorescence reporter assay and mass spectrometry-based quantification provide robust frameworks for assessing the efficiency and fidelity of DHPA incorporation. By comparing these metrics with those of other established ncAAs and evaluating potential cellular perturbations, researchers can make informed decisions about the suitability of DHPA for their specific applications. This guide provides the necessary protocols and comparative context to facilitate such evaluations, ultimately enabling the confident use of this versatile non-canonical amino acid.
References
- 1. Incorporation of this compound into cell proteins of Escherichia coli and sarcoma 180 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proteomics Analysis of the TDP‐43 Interactome in Cellular Models of ALS Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics Analysis of the TDP-43 Interactome in Cellular Models of ALS Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting L-2,5-Dihydrophenylalanine Incorporation: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals venturing into the realm of non-canonical amino acid (ncAA) incorporation, confirming the successful integration of these novel building blocks into target proteins is a critical validation step. This guide provides a comprehensive comparison of Western blot analysis for the confirmation of L-2,5-Dihydrophenylalanine protein incorporation against alternative methods, offering detailed experimental protocols and supporting data to inform your selection of the most suitable technique.
Executive Summary
Visualizing the Workflow: Western Blot for this compound
The following diagram illustrates the key stages involved in performing a Western blot to detect proteins containing this compound.
Caption: Experimental workflow for Western blot analysis of this compound incorporation.
Detailed Experimental Protocol: Western Blot with a Custom Antibody
This protocol outlines the procedure for performing a Western blot to detect this compound incorporation using a custom-generated primary antibody.
1. Sample Preparation:
-
Cell Lysis: Lyse cells expressing the protein of interest in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Denaturation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
2. SDS-PAGE and Protein Transfer:
-
Gel Electrophoresis: Load samples onto a polyacrylamide gel and separate proteins by size via SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunodetection:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the custom anti-L-2,5-Dihydrophenylalanine antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal dilution will need to be determined empirically.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
4. Detection:
-
Substrate Incubation: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Performance Comparison: Western Blot vs. Mass Spectrometry
The choice between Western blot and mass spectrometry for confirming this compound incorporation depends on the specific experimental needs, available resources, and the level of detail required.
| Feature | Western Blot with Custom Antibody | Mass Spectrometry (LC-MS/MS) |
| Principle | Immuno-detection of the target amino acid. | Detection based on mass-to-charge ratio of peptides. |
| Specificity | High, dependent on antibody quality. | Very high, can distinguish isomers. |
| Sensitivity | Picogram to nanogram range. | Femtomole to attomole range.[1] |
| Quantification | Semi-quantitative to quantitative. | Highly quantitative (label-free or labeled).[1][2] |
| Throughput | Moderate, can run multiple samples on one gel. | High, suitable for large-scale proteomic studies. |
| Cost | Lower initial equipment cost, ongoing antibody and reagent costs. | High initial equipment cost, lower per-sample cost for high throughput. |
| Confirmation | Confirms presence in a protein of a specific size. | Can identify the exact site of incorporation. |
| Prerequisites | A specific and validated antibody is required. | Requires complex sample preparation and data analysis expertise. |
Key Considerations:
-
Antibody Availability: As there are no commercially available antibodies for this compound, researchers must consider the time and cost associated with custom antibody development.[3][4][5] This process involves synthesizing a hapten (this compound conjugated to a carrier protein) and immunizing an animal to produce antibodies.[6]
-
Quantitative Accuracy: While Western blotting can be made quantitative, it is often considered semi-quantitative due to variability in loading and transfer efficiency. Mass spectrometry, particularly when using isotopic labeling, offers superior accuracy for quantification.[7][8]
-
Site of Incorporation: Mass spectrometry provides the definitive advantage of being able to pinpoint the exact location of the non-canonical amino acid within the protein sequence through peptide fragmentation analysis.
Alternative Methods: An Overview
Beyond Western blot and mass spectrometry, other techniques can be employed, though they may not be as widely applicable for direct confirmation of this compound.
-
Fluorescence-Based Methods: If this compound were engineered to contain a bioorthogonal handle (e.g., an azide (B81097) or alkyne), it could be fluorescently labeled via click chemistry for in-gel visualization. This, however, requires chemical modification of the amino acid.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Similar to Western blot, an ELISA could be developed using a custom antibody for a more high-throughput, quantitative analysis of total protein incorporation, but it would not provide information on the size of the modified protein.
Signaling Pathway Considerations
The incorporation of a non-canonical amino acid like this compound can potentially impact cellular signaling pathways due to alterations in protein structure and function. While direct studies on this compound are limited, research on the similar molecule L-DOPA (L-3,4-dihydroxyphenylalanine) suggests potential cellular consequences.
Caption: Potential signaling consequences of this compound incorporation.
Studies on L-DOPA have shown that its incorporation can lead to protein misfolding, aggregation, and the induction of the unfolded protein response (UPR).[9] This suggests that the presence of this compound in proteins could similarly trigger cellular stress pathways. Researchers should consider investigating markers of the UPR (e.g., phosphorylation of PERK and eIF2α, splicing of XBP1) and oxidative stress in cells expressing proteins with this ncAA.
Conclusion
Western blot analysis, when coupled with a custom-developed antibody, provides a robust and accessible method for confirming the incorporation of this compound into proteins. While it may not offer the same level of quantitative precision or site-specific information as mass spectrometry, its lower barrier to entry and ability to confirm incorporation in a protein of the expected size make it an invaluable tool. For researchers requiring definitive site-specific confirmation and highly accurate quantification, mass spectrometry remains the gold standard. The choice of methodology should be guided by the specific research question, available instrumentation, and budget.
References
- 1. Quantitative protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bicellscientific.com [bicellscientific.com]
- 4. bosterbio.com [bosterbio.com]
- 5. genscript.com [genscript.com]
- 6. biocompare.com [biocompare.com]
- 7. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of intact mass spectrometry for the quantitative analysis of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Method for Creating a Synthetic L-DOPA Proteome and In Vitro Evidence of Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling L-2,5-Dihydrophenylalanine
Disclaimer: No specific Safety Data Sheet (SDS) for L-2,5-Dihydrophenylalanine is readily available. The following guidance is based on the safety data for the structurally similar compound, L-DOPA (L-3,4-dihydroxyphenylalanine, CAS No. 59-92-7). Researchers should handle this compound with the assumption that it possesses similar hazardous properties.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is presumed to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE) is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation. |
| Respiratory Protection | NIOSH-approved respirator. | Required to prevent respiratory tract irritation from dust. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3]
-
The compound may be light and air-sensitive; store under an inert atmosphere and protect from light.[2]
2. Preparation and Handling:
-
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
3. In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]
-
Do not let the product enter drains.
Disposal Plan
All waste materials should be handled as hazardous waste.
-
Contaminated Materials: Used PPE, and any materials used for cleaning spills should be placed in a sealed, labeled container for hazardous waste disposal.
-
Unused Product: Dispose of contents and container to an approved waste disposal plant.[2] Do not dispose of it in drains or with general laboratory trash.
Quantitative Data Summary (Based on L-DOPA)
| Property | Value | Reference |
| Molecular Formula | C9H11NO4 | |
| Molecular Weight | 197.19 g/mol | |
| Melting Point | 290 °C / 554 °F | [2] |
| Oral LD50 (Rat) | 1,780 mg/kg | [1] |
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
